Anthraflavic acid
説明
2,6-Dihydroxyanthraquinone has been reported in Senna obtusifolia and Rubia tinctorum with data available.
structure given in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,6-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJFZPFBHMFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036546 | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-60-6 | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraflavic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dihdroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Anthraflavic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered significant interest in the scientific community.[1][2] As a plant metabolite, it is recognized for its diverse biological activities, including its role as an antimutagen.[2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows relevant to research and drug development.
Chemical and Physical Properties
This compound is a dihydroxyanthraquinone, characterized by an anthracene core substituted with two hydroxyl groups at positions 2 and 6, and two oxo groups at positions 9 and 10.[2] This structure imparts specific chemical and physical characteristics that are crucial for its biological function and potential therapeutic applications.
Identifiers and General Properties
A summary of the key identifiers and general properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 84-60-6 | [1][3] |
| Chemical Formula | C₁₄H₈O₄ | [1][3] |
| Molecular Weight | 240.21 g/mol | [1][2] |
| IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione | [2] |
| Synonyms | 2,6-Dihydroxyanthraquinone, Anthraflavin | [1][2] |
| Appearance | Yellow/golden powder/crystals | [3] |
| Purity | >98% (¹H NMR) | [3] |
Physicochemical Data
The physicochemical properties of this compound are detailed in Table 2. These parameters are essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Melting Point | >320 °C | [3] |
| Solubility | Slightly soluble in water and acetonitrile. Soluble in DMSO. | [1] |
| pKa (Predicted) | 6.72 ± 0.20 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.360 (estimated) | [4] |
Spectroscopic Data
The spectroscopic profile of this compound is critical for its identification and structural elucidation. Key spectral data are summarized in Table 3.
| Spectrum | Key Features | Reference |
| UV-Vis | Data available, specific λmax not detailed in search results. | [5] |
| Infrared (IR) | Data available from solid (split mull) state. | [5] |
| ¹H NMR | Data available. | [2] |
| ¹³C NMR | Data available. | [2] |
| Mass Spectrometry | Electron Ionization (EI) data available. | [6] |
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities that are of interest to the drug development community. This section details some of these activities and provides the methodologies for the key experiments cited.
Antimutagenic Activity: Ames Test
This compound has been shown to inhibit the mutagenicity of certain carcinogens in the Ames test.[1][7] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]
The following is a generalized protocol for the Ames test, which can be adapted for testing flavonoids like this compound.[8][9][10][11]
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).[9]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is typically a rat liver homogenate, to simulate mammalian metabolism.[9][10]
-
Test Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO.[1]
-
Assay Procedure:
-
Combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Pour this mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for approximately 48-72 hours.[11]
-
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Figure 1. Experimental workflow for the Ames mutagenicity test.
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes, including cytochrome P450 and α-amylase.
This compound is a potent inhibitor of cytochrome P-448 activity.[3] Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and their inhibition can lead to drug-drug interactions.[12][13]
This protocol outlines a common method for assessing CYP450 inhibition.[12][13][14][15][16]
-
System: Use human liver microsomes or recombinant CYP enzymes.[14][16]
-
Substrates: Employ isoform-specific substrates for the CYP enzymes of interest (e.g., phenacetin for CYP1A2).
-
Incubation:
-
Incubate the microsomes or recombinant enzymes with various concentrations of this compound and the specific substrate.
-
Initiate the reaction by adding a cofactor such as NADPH.
-
-
Analysis:
-
After a set incubation time, quench the reaction.
-
Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.
-
-
Data Interpretation: A decrease in metabolite formation in the presence of this compound indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is calculated.[12]
Figure 2. Workflow for a cytochrome P450 inhibition assay.
This compound inhibits α-amylase with an IC₅₀ of 198.3 nM in a cell-free assay.[1] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.
The following is a generalized protocol for an in vitro α-amylase inhibition assay.[17][18][19][20]
-
Enzyme and Substrate: Use porcine pancreatic α-amylase and a starch solution as the substrate.[18]
-
Test Compound: Prepare solutions of this compound at various concentrations.
-
Assay Procedure:
-
Pre-incubate the α-amylase enzyme with the this compound solution.
-
Initiate the reaction by adding the starch solution.
-
After a defined incubation period, stop the reaction. A common method is to use dinitrosalicylic acid (DNSA) reagent, which reacts with reducing sugars produced by amylase activity to form a colored product.[18]
-
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor. The IC₅₀ value is then determined.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against a panel of six breast cancer cell lines, with IC₅₀ values ranging from 156-241 µg/ml.[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
Figure 3. General workflow for an MTT cell viability assay.
Potential Mechanisms of Action and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, its classification as an anthraquinone and a flavonoid suggests potential interactions with key cellular signaling cascades. Anthracyclines, a class of compounds that includes anthraquinones, are known to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II.[23][24]
Flavonoids, in general, have been shown to modulate cell survival signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[25][26][27][28][29] These pathways are critical in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. It is plausible that this compound may exert some of its biological effects through the modulation of these or related pathways. However, further research is required to confirm the specific molecular targets and signaling events influenced by this compound.
Figure 4. Logical relationships of this compound's classification and properties.
Conclusion
This compound is a multifaceted compound with well-defined physical and chemical properties and a promising profile of biological activities. Its potential as an antimutagenic, enzyme-inhibiting, and cytotoxic agent warrants further investigation for therapeutic applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating future studies into the mechanisms of action and potential applications of this intriguing natural product.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anthraquinones-inhibit-cytochromes-p450-enzyme-activity-in-silico-and-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 17. Journal of Pharmacological and Pharmaceutical Research [wisdomgale.com]
- 18. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro α-Amylase Inhibition and Antioxidant Activities of Methanolic Extract of Amaranthus Caudatus Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Structure and activity of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anthraflavic Acid: Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of anthraflavic acid, a naturally occurring anthraquinone with significant potential in various research and drug development applications. This document details its chemical identity, molecular structure, and key biological activities, supported by quantitative data and detailed experimental methodologies.
Core Data: Chemical Identity and Physicochemical Properties
This compound, also known as 2,6-dihydroxyanthraquinone, is a secondary metabolite found in various plant species. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 84-60-6 | [1][2] |
| Molecular Formula | C₁₄H₈O₄ | [3][4] |
| Molecular Weight | 240.21 g/mol | [3][4] |
| IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione | [5] |
| Synonyms | Anthraflavin, 2,6-Dihydroxyanthraquinone | [5] |
| Appearance | Light yellow to brown powder/crystals | [6] |
| Melting Point | >330 °C | [6] |
| Solubility | Slightly soluble in water and acetonitrile. Soluble in DMSO. | [7] |
Molecular Structure:
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, including anticancer, enzyme inhibitory, and antimutagenic effects. The following tables summarize key quantitative data from various studies.
Anticancer Activity: Cytotoxicity in Breast Cancer Cell Lines
This compound has demonstrated cytotoxic effects against a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| MCF-7 | 159 | ~662 |
| CAMA-1 | 193 | ~803 |
| SK-BR-3 | 253 | ~1053 |
| MDA-MB-231 | 156 | ~649 |
| AU565 | 241 | ~1003 |
| Hs 281.T | 218 | ~907 |
Data sourced from Zhao et al. (2021).[8]
Enzyme Inhibition
This compound is a known inhibitor of several enzymes, including α-amylase and cytochrome P450 enzymes.
| Target Enzyme | Inhibition Parameter | Value | Reference |
| α-Amylase | IC₅₀ | 198.3 nM | [9] |
| Estrogen Receptor α (ERα) | Kᵢ | 0.31 µM | [10] |
| Estrogen Receptor β (ERβ) | Kᵢ | 0.69 µM | [10] |
| Cytochrome P448 (CYP1A2) | Potent Inhibitor | - | [11][12] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through various molecular mechanisms, including the inhibition of metabolic activation of mutagens and potential modulation of hormone receptor signaling and apoptosis.
Inhibition of Mutagen Activation by Cytochrome P450
This compound is a potent inhibitor of cytochrome P448 (a member of the CYP1A family), an enzyme responsible for the metabolic activation of certain pro-mutagens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a food-borne carcinogen.[11][12] By inhibiting this activation step, this compound reduces the formation of mutagenic metabolites.
Caption: Inhibition of IQ mutagen activation by this compound.
Potential Modulation of Estrogen Receptor Signaling and Anticancer Effects
This compound binds to both estrogen receptor alpha (ERα) and beta (ERβ), suggesting a potential role in modulating estrogen-mediated signaling pathways, which are often dysregulated in breast cancer.[10] While the precise downstream effects of this compound on ER signaling are still under investigation, its cytotoxic activity in breast cancer cells points towards an antagonistic or modulatory role that contributes to its anticancer effects, potentially leading to apoptosis.
Caption: Logical relationship of this compound's anticancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is adapted from a study investigating the anti-breast carcinoma properties of this compound.[8]
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Human Umbilical Vein Endothelial Cells (HUVECs) as a normal cell control
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum), 10%
-
Penicillin-Streptomycin solution (1%)
-
Antimycotic solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the breast cancer cells and HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and antimycotic solution.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0-1000 µg/mL) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for another 24 or 48 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
α-Amylase Inhibition Assay
This protocol is based on the methodology described for assessing the inhibitory effect of this compound on α-amylase.[9]
Objective: To determine the in vitro inhibitory activity of this compound against α-amylase.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v in buffer)
-
This compound at various concentrations
-
Acarbose (as a positive control)
-
Dinitrosalicylic acid (DNSA) color reagent
-
Phosphate buffer (pH 6.9)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, pre-incubate 0.5 mL of this compound solution (at different concentrations) or acarbose with 0.5 mL of α-amylase solution at 25°C for 10 minutes.
-
Initiation of Reaction: Add 0.5 mL of the starch solution to the mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding 1.0 mL of DNSA color reagent.
-
Color Development: Incubate the mixture in a boiling water bath for 5 minutes.
-
Cooling and Dilution: Cool the tubes to room temperature and dilute the reaction mixture with distilled water to a final volume of 10 mL.
-
Absorbance Measurement: Measure the absorbance at 540 nm against a blank (distilled water).
-
Calculation: The α-amylase inhibitory activity is expressed as percentage inhibition and calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The IC₅₀ value is determined from a plot of percent inhibition versus the logarithm of the inhibitor concentration.
Antioxidant Activity Assays
Standard methods to evaluate the antioxidant capacity of compounds like this compound include the DPPH and ABTS radical scavenging assays.
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound at various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Setup: Mix 0.5 mL of various concentrations of this compound solution with 1 mL of the methanolic DPPH solution.
-
Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A control is prepared using methanol instead of the sample.
-
Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Objective: To assess the radical scavenging activity of this compound against the ABTS radical cation.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or methanol
-
This compound at various concentrations
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in a 2:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of different concentrations of this compound to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
This compound is a promising natural compound with well-documented anticancer, enzyme inhibitory, and antimutagenic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms underlying its biological activities, particularly its impact on signaling pathways in various disease models, and on preclinical and clinical evaluation to translate these findings into novel therapeutic strategies.
References
- 1. This compound inhibits the mutagenicity of the food mutagen IQ: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of cytochrome P-448 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimutagenicity of ellagic acid towards the food mutagen IQ: investigation into possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in estrogen signalling pathways upon acquisition of anthracycline resistance in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 9. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijert.org [ijert.org]
- 12. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Anthraflavic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered interest in the scientific community for its potential therapeutic properties, including its role as an antimutagen and an inhibitor of certain enzymes.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its isolation and purification.
Natural Sources of this compound
This compound is a plant metabolite found in a few key botanical sources. The primary documented natural origins of this compound include:
-
Senna obtusifolia (syn. Cassia obtusifolia) : The seeds of this plant are a known source of this compound.[1]
-
Rubia tinctorum (Madder) : The roots of this plant, historically used for red dye, contain this compound.[1]
-
Rhei Rhizoma (Rhubarb) : The rhizome of various rhubarb species is another notable source of this anthraquinone.
General Isolation and Purification Methodologies
While specific protocols for the isolation of this compound are not extensively detailed in publicly available literature, a general methodology can be constructed based on established techniques for the extraction and purification of anthraquinones from plant materials. The following is a generalized experimental protocol.
Experimental Protocols
1. Extraction of Crude Anthraquinones
This initial step involves extracting the anthraquinone-containing fraction from the dried and powdered plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Senna obtusifolia seeds, Rubia tinctorum roots, or Rhei Rhizoma)
-
Soxhlet apparatus
-
Methanol or Ethanol
-
Rotary evaporator
-
-
Procedure:
-
Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol or ethanol.
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.
-
The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.
-
When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours to ensure complete extraction.
-
After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
2. Purification by Column Chromatography
The crude extract is then subjected to column chromatography to separate this compound from other co-extracted compounds.
-
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Elution solvents (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., hexane).
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the least polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the partially purified compound.
-
3. Crystallization
The final step is to purify the this compound by crystallization to obtain a high-purity solid.
-
Materials:
-
Partially purified this compound
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)
-
Heating apparatus (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
-
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals to obtain pure this compound.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₄ | [3] |
| Molecular Weight | 240.21 g/mol | [3] |
| Melting Point | >320 °C | [4] |
| Solubility | Soluble in DMSO | |
| Appearance | Powder | [4] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.
References
- 1. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of anthraquinones in rhubarb (Rheum palmatum and Rheum officinale) by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Anthraflavic acid (NMR, IR, UV-Vis)
An in-depth analysis of the spectroscopic characteristics of Anthraflavic acid (2,6-Dihydroxyanthraquinone), a significant plant metabolite and building block in medicinal chemistry, is presented in this technical guide.[1][2] For researchers, scientists, and professionals in drug development, this document offers a thorough overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and workflow visualizations.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound. It is important to note that while general spectral characteristics can be inferred from the molecular structure, specific experimental values can vary based on the conditions used, such as the solvent and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₁₄H₈O₄), ¹H and ¹³C NMR are used to confirm the positions of hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results | |
| Typically 165-190[3] | Carbonyl (C=O) |
| Typically 125-170[3] | Aromatic (C=C) |
| Typically 60-80[3] | Carbon attached to hydroxyl group (C-O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H (hydroxyl) stretching |
| ~1670 | C=O (quinone) stretching |
| ~1600, 1450 | C=C (aromatic) stretching |
| ~1200 | C-O (hydroxyl) stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like that of this compound.[5]
Table 4: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available in search results |
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.
NMR Spectroscopy Protocol (for solid organic compounds)
-
Sample Preparation : Dissolve approximately 2-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.[6]
-
Transfer : Transfer the solution into a 5 mm NMR tube.[6]
-
Instrumentation : Place the NMR tube into the spectrometer's probe.
-
Setup : Configure the experiment parameters on the spectrometer software. This includes setting the number of scans (e.g., 16 for ¹H), relaxation delay (e.g., 1-5 seconds), and acquisition time.[6][7]
-
Acquisition : Run the ¹H NMR experiment.
-
¹³C NMR : For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing the spectrum, and referencing it to the solvent peak or an internal standard like tetramethylsilane (TMS).[6]
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
ATR is a common technique for solid samples that requires minimal preparation.[4]
-
Background Scan : With the ATR crystal clean, run a background spectrum. This will be subtracted from the sample spectrum.[4]
-
Sample Application : Place a small amount of powdered this compound directly onto the ATR crystal.
-
Pressure Application : Use the pressure clamp to ensure firm contact between the sample and the crystal.[4]
-
Sample Scan : Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.
-
Cleaning : After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).
UV-Vis Spectroscopy Protocol
-
Solution Preparation : Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[8]
-
Serial Dilutions : From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0).[9]
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank or reference to zero the instrument.[10]
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.
-
Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. The wavelength of maximum absorbance (λmax) is a key data point.[5]
Visualizations
The following diagrams illustrate the generalized workflows for each spectroscopic technique.
References
- 1. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. longdom.org [longdom.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 9. chem.latech.edu [chem.latech.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
The Biological Activity of 2,6-Dihydroxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxyanthraquinone, also known as anthraflavic acid, is a naturally occurring or synthetic anthraquinone derivative found in various plants, fungi, and insects.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, which suggest its potential as a therapeutic agent. This technical guide provides an in-depth overview of the known biological activities of 2,6-Dihydroxyanthraquinone, focusing on its cytotoxic, antioxidant, anti-inflammatory, and antimutagenic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Appearance | Reddish-brown solid | [3] |
| CAS Number | 84-60-6 | [3] |
| Solubility | Soluble in polar solvents | [3] |
Biological Activities
Cytotoxic Activity
2,6-Dihydroxyanthraquinone has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of this activity is believed to be through the induction of apoptosis.
Quantitative Data: Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Data not available | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Data not available | |
| SK-MEL-5 | Human Melanoma | Data not available | |
| B16F10 | Murine Melanoma | Data not available | |
| HCT116 | Human Colon Carcinoma | Data not available |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Target cancer cell lines
-
DMEM medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
2,6-Dihydroxyanthraquinone stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of 2,6-Dihydroxyanthraquinone (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow: MTT Assay
Antioxidant Activity
Anthraquinones, including 2,6-Dihydroxyanthraquinone, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[5]
Quantitative Data: Antioxidant Activity (IC₅₀ Values)
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Data not available | |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | |
| ABTS Radical Scavenging | Data not available |
Note: Quantitative data for the antioxidant activity of 2,6-Dihydroxyanthraquinone is limited. However, related anthraquinone derivatives have shown potent radical scavenging capabilities.
Experimental Protocols:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6]
Materials:
-
2,6-Dihydroxyanthraquinone solution
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[7]
-
Mix 1 mL of the 2,6-Dihydroxyanthraquinone solution (at various concentrations) with 2 mL of the DPPH solution.
-
Incubate the mixture in the dark for 30 minutes.[6]
-
Measure the absorbance at 517 nm.[6]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
Materials:
-
2,6-Dihydroxyanthraquinone solution
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.[8]
-
Add 10 µL of the 2,6-Dihydroxyanthraquinone solution to 220 µL of the FRAP working solution.[5]
-
Incubate the mixture for 4 minutes with continuous stirring.[5]
-
Measure the absorbance at 593 nm.[5]
-
Calculate the FRAP value using a standard curve prepared with a known antioxidant like Trolox.
Antioxidant Assay Workflow
Anti-inflammatory Activity
Anthraquinones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[9]
Signaling Pathways:
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11] Anthraquinones are thought to inhibit this pathway, though the specific interaction of 2,6-Dihydroxyanthraquinone with components like IKK and p65 phosphorylation requires further investigation.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli.[12][13] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[14] The precise effects of 2,6-Dihydroxyanthraquinone on the phosphorylation status of p38, JNK, and ERK are yet to be fully elucidated.
Signaling Pathway Diagrams:
Experimental Protocol: Inhibition of TNF-α and IL-6 Production
This protocol describes an in vitro assay to measure the inhibition of pro-inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
2,6-Dihydroxyanthraquinone
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of 2,6-Dihydroxyanthraquinone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.
Antimutagenic Activity
2,6-Dihydroxyanthraquinone has been reported to possess antimutagenic properties, meaning it can counteract the effects of mutagens that cause DNA mutations.[1]
Experimental Protocol: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemicals using bacteria.[15] An antimutagenicity assay is a modification of this test.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)[6]
-
A known mutagen (e.g., sodium azide, 2-nitrofluorene)[6]
-
2,6-Dihydroxyanthraquinone
-
S9 metabolic activation system (optional)[6]
-
Minimal glucose agar plates[6]
-
Top agar
Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.[6]
-
In a test tube, mix the bacterial culture, the known mutagen, and various concentrations of 2,6-Dihydroxyanthraquinone. Include a control without the anthraquinone.
-
If metabolic activation is required for the mutagen, add the S9 mix.
-
Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.[6]
-
Incubate the plates at 37°C for 48 hours.[6]
-
Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
A significant reduction in the number of revertant colonies in the presence of 2,6-Dihydroxyanthraquinone indicates antimutagenic activity.
Ames Test Workflow
Enzyme Inhibition
2,6-Dihydroxyanthraquinone is a known inhibitor of cytochrome P450 enzymes, particularly CYP1A2.[10] Cytochrome P450 enzymes are involved in the metabolism of a wide range of xenobiotics, and their inhibition can lead to drug-drug interactions.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This assay determines the inhibitory effect of a compound on specific CYP450 isoforms.[9]
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
CYP450 isoform-specific substrate
-
2,6-Dihydroxyanthraquinone
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Incubate human liver microsomes or recombinant CYP450 enzymes with a specific substrate and various concentrations of 2,6-Dihydroxyanthraquinone.[16]
-
Initiate the reaction by adding an NADPH regenerating system.
-
After a specific incubation time, stop the reaction.
-
Analyze the formation of the metabolite from the substrate using LC-MS/MS.[16]
-
A decrease in metabolite formation indicates inhibition of the CYP450 enzyme.
-
Calculate the IC₅₀ value for the inhibition.
Conclusion
2,6-Dihydroxyanthraquinone exhibits a range of promising biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimutagenic effects. While the existing literature provides a solid foundation for its potential as a therapeutic agent, further research is needed to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and contribute to the development of novel drugs based on this versatile compound.
References
- 1. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Anthraflavic Acid: A Deep Dive into Its Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthraflavic acid, a dihydroxyanthraquinone found in various plant species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action within biological systems. It delves into its molecular interactions, effects on key signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, primarily involving enzyme inhibition, cytotoxicity against cancer cells, and potential modulation of inflammatory and apoptotic signaling pathways.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes, suggesting its therapeutic potential in various disease contexts.
-
α-Amylase Inhibition: this compound demonstrates significant inhibitory activity against α-amylase, an enzyme responsible for the breakdown of complex carbohydrates.[1] This suggests its potential application in the management of type 2 diabetes by controlling postprandial hyperglycemia. Molecular docking studies indicate a strong binding affinity of this compound to the active site of α-amylase.[2]
-
Cytochrome P450 Inhibition: Research has shown that this compound can inhibit cytochrome P450 enzymes, particularly cytochrome P-448.[1][3] These enzymes are involved in the metabolism of various xenobiotics, including pro-carcinogens. By inhibiting these enzymes, this compound may interfere with the activation of carcinogens, contributing to its observed antimutagenic properties.
Cytotoxic and Anti-Cancer Effects
This compound exhibits cytotoxic effects against a range of human cancer cell lines.[1] This activity is a cornerstone of its potential as an anti-cancer agent. The proposed mechanism for its cytotoxic action involves the induction of apoptosis, or programmed cell death. While the precise signaling pathways are still under investigation for this compound specifically, related anthraquinone compounds have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspase cascades.
Estrogen Receptor Binding
This compound has been shown to bind to both estrogen receptor α (ERα) and estrogen receptor β (ERβ), albeit with different affinities.[1] This interaction suggests that this compound may have phytoestrogenic or anti-estrogenic effects, which could be relevant in hormone-dependent cancers and other endocrine-related conditions.
Anti-Inflammatory and Antioxidant Potential
While direct evidence for this compound's effect on key inflammatory signaling pathways like NF-κB and AP-1 is still emerging, many anthraquinone derivatives are known to possess anti-inflammatory properties by inhibiting these pathways.[4] The structural similarity of this compound suggests it may share these capabilities. Furthermore, as a phenolic compound, this compound is predicted to have antioxidant activity through free radical scavenging, a common mechanism for flavonoids and other polyphenols.
Quantitative Data Summary
The following tables summarize the key quantitative data available for the biological activities of this compound.
| Target Enzyme/Receptor | Inhibition/Binding Constant | Cell Line/System | Reference |
| α-Amylase | IC50 = 198.3 nM | Cell-free assay | [1] |
| Estrogen Receptor α (ERα) | Ki = 0.31 µM | N/A | [1] |
| Estrogen Receptor β (ERβ) | Ki = 0.69 µM | N/A | [1] |
Table 1: Enzyme and Receptor Inhibition/Binding Data for this compound
| Cancer Cell Line | IC50 (µg/mL) | Reference |
| MCF-7 (Breast) | 159 | [2] |
| CAMA-1 (Breast) | 193 | [2] |
| SK-BR-3 (Breast) | 253 | [2] |
| MDA-MB-231 (Breast) | 156 | [2] |
| AU565 (Breast) | 241 | [2] |
| Hs 281.T (Breast) | 218 | [2] |
Table 2: Cytotoxicity of this compound against Human Breast Cancer Cell Lines
Signaling Pathways and Visualizations
To illustrate the potential mechanisms of action of this compound, the following diagrams depict the key signaling pathways that are likely involved.
Potential Inhibition of Inflammatory Pathways
Anthraquinones are known to interfere with pro-inflammatory signaling. The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound.
Proposed Induction of Mitochondrial Apoptosis
The cytotoxic effects of this compound are likely mediated by the induction of apoptosis. The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, a probable mechanism for this compound-induced cell death.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration.
α-Amylase Inhibition Assay
This assay determines the inhibitory effect of this compound on α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) color reagent
-
This compound stock solution
-
Phosphate buffer (pH 6.9)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Pre-incubate a mixture of 0.5 mL of this compound solution (at various concentrations) and 0.5 mL of α-amylase solution at 37°C for 10 minutes.
-
Reaction Initiation: Add 0.5 mL of starch solution to the mixture to start the reaction. Incubate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 1.0 mL of DNS color reagent.
-
Color Development: Boil the mixture for 5 minutes, then cool to room temperature.
-
Absorbance Measurement: Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-amylase activity. The IC50 value can be determined from a plot of percentage inhibition versus this compound concentration.
Cytochrome P450 Inhibition Assay
This assay evaluates the inhibitory potential of this compound on cytochrome P450 enzymes.
Materials:
-
Human liver microsomes
-
Specific CYP450 substrate (e.g., phenacetin for CYP1A2)
-
NADPH regenerating system
-
This compound stock solution
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the NADPH regenerating system, and various concentrations of this compound in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Reaction Initiation: Initiate the reaction by adding the specific CYP450 substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite from the substrate using an LC-MS/MS system.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration and calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value can then be determined.
Ames Test (Bacterial Reverse Mutation Assay)
This test is used to assess the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 fraction (for metabolic activation)
-
Top agar
-
Minimal glucose agar plates
-
This compound solution
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation: In a test tube, mix the Salmonella tester strain, the S9 fraction (or buffer for experiments without metabolic activation), and the this compound solution.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
Data Analysis: Compare the number of revertant colonies in the this compound-treated plates to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to estrogen receptors.
Materials:
-
Rat uterine cytosol or recombinant human ERα and ERβ
-
Radiolabeled estradiol ([³H]E2)
-
This compound solution
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation counter
Procedure:
-
Incubation: Incubate the estrogen receptor preparation with a fixed concentration of [³H]E2 and varying concentrations of this compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to separate the receptor-bound [³H]E2 from the free [³H]E2.
-
Washing: Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Quantification: Measure the radioactivity of the pellets using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]E2 binding against the concentration of this compound. The Ki (inhibition constant) can be calculated from the IC50 value (concentration of this compound that displaces 50% of the [³H]E2).
Conclusion and Future Directions
This compound presents a compelling profile of biological activities, with demonstrated potential in the realms of oncology and metabolic diseases. Its mechanisms of action, centered around enzyme inhibition and cytotoxicity, are beginning to be understood at a molecular level. However, to fully realize its therapeutic potential, further in-depth research is required.
Future investigations should focus on elucidating the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and AP-1 pathways in inflammatory responses and the precise molecular players involved in its induction of apoptosis in cancer cells. Comprehensive studies on its antioxidant capacity and in vivo efficacy and safety are also crucial next steps in the journey of developing this compound into a clinically relevant therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on this exciting endeavor.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Anthraflavic Acid Targets: A Technical Guide
Abstract
Anthraflavic acid, a dihydroxyanthraquinone found in various plant species, has demonstrated a range of biological activities, including antimutagenic and cytotoxic effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the in silico methodologies used to predict and characterize the protein targets of this compound. It details the computational workflows, from ligand and protein preparation to molecular docking, virtual screening, and molecular dynamics simulations. Furthermore, this document summarizes the known and predicted targets of this compound, presenting quantitative binding data and outlining the signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product research.
Introduction
This compound (2,6-dihydroxyanthraquinone) is a natural product with a history of investigation for its potential health benefits. Its planar, aromatic structure is characteristic of anthraquinones, a class of compounds known to interact with various biological macromolecules, including enzymes and receptors. Early research identified this compound as a potent inhibitor of cytochrome P-448, an enzyme system involved in the metabolic activation of carcinogens.[1][2][3][4] More recent studies have expanded the list of potential targets, suggesting interactions with enzymes like α-amylase and nuclear receptors such as the estrogen receptors.[5][6]
In silico techniques, or computer-aided drug design (CADD), offer a powerful and efficient approach to identify and characterize the molecular targets of small molecules like this compound.[7][8][9] These methods can predict binding affinities, elucidate interaction modes, and prioritize candidates for experimental validation, thereby accelerating the drug discovery process. This guide provides a detailed walkthrough of a typical in silico workflow for target prediction, supported by specific protocols and data relevant to this compound.
Identified and Predicted Targets of this compound
Computational and experimental studies have identified several key protein targets for this compound. The quantitative data from these studies are summarized in the tables below.
Table 1: Enzyme Inhibition and Receptor Binding Data
| Target | Organism/System | Method | Value | Unit | Reference(s) |
| α-Amylase | Cell-free assay | IC50 | 198.3 | nM | [6] |
| Cytochrome P-448 | Rat hepatic microsomes | Inhibition | Potent and Specific | - | [2] |
| Estrogen Receptor α (ERα) | - | Ki | 0.31 | µM | [6] |
| Estrogen Receptor β (ERβ) | - | Ki | 0.69 | µM | [6] |
Table 2: Cytotoxicity Data
| Cell Line | Cancer Type | Method | Value | Unit | Reference(s) |
| MCF-7 | Breast Carcinoma | IC50 | 159 | µg/ml | [5] |
| CAMA-1 | Breast Carcinoma | IC50 | 193 | µg/ml | [5] |
| SK-BR-3 | Breast Carcinoma | IC50 | 253 | µg/ml | [5] |
| MDA-MB-231 | Breast Carcinoma | IC50 | 156 | µg/ml | [5] |
| AU565 | Breast Carcinoma | IC50 | 241 | µg/ml | [5] |
| Hs 281.T | Breast Carcinoma | IC50 | 218 | µg/ml | [5] |
Table 3: Molecular Docking Score
| Target | Software/Method | Score | Unit | Reference(s) |
| α-Amylase | Glide Docking | -7.913 | kcal/mol | [5] |
In Silico Target Prediction Workflow
The process of predicting protein targets for a small molecule like this compound involves a multi-step computational workflow. This workflow, depicted below, integrates various bioinformatics tools and methodologies to refine and validate potential ligand-target interactions.
Key Signaling Pathways
Based on the identified targets, two key signaling pathways are of particular interest for the action of this compound: the Estrogen Receptor signaling pathway and the Cytochrome P450 metabolic pathway.
Estrogen Receptor (ER) Signaling
This compound has been shown to bind to both ERα and ERβ.[6] This interaction can modulate the transcription of estrogen-responsive genes, impacting cellular processes like proliferation and differentiation, which is particularly relevant in the context of breast cancer.[5]
Cytochrome P450 (CYP) Metabolism
This compound is a potent inhibitor of Cytochrome P-448, a subfamily of the Cytochrome P450 superfamily.[1][2] These enzymes are critical for Phase I metabolism of xenobiotics, including many pro-carcinogens. By inhibiting CYP enzymes, this compound can prevent the metabolic activation of these harmful substances.
Experimental Protocols for In Silico Analysis
This section provides detailed, generalized protocols for the key in silico experiments outlined in the workflow. These protocols are based on widely used software and methodologies and can be adapted for the specific investigation of this compound.
Protocol 1: Molecular Docking using AutoDock
This protocol describes a rigid receptor-flexible ligand docking experiment using AutoDock Tools and AutoDock4.
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Load the PDB file into AutoDockTools (ADT).
-
Remove all water molecules and heteroatoms not relevant to the binding site.
-
Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared receptor in PDBQT format (File -> Save -> Write PDBQT).
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a tool like Open Babel.
-
Load the 3D ligand structure (e.g., in MOL2 or PDB format) into ADT.
-
Detect the torsional root and define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
-
Grid Parameter File (.gpf) Generation:
-
Load the prepared receptor PDBQT file into ADT.
-
Define the grid box, which specifies the search space for the docking simulation. Center the grid box on the active site of the receptor and ensure its dimensions are large enough to accommodate the ligand (Grid -> Grid Box).
-
Save the grid parameter file (Grid -> Output -> Save GPF).
-
-
Running AutoGrid:
-
Execute AutoGrid from the command line using the generated GPF file: autogrid4 -p receptor.gpf -l receptor.glg
-
-
Docking Parameter File (.dpf) Generation:
-
In ADT, set the rigid and flexible molecules (Docking -> Macromolecule -> Set Rigid Filename and Docking -> Ligand -> Choose).
-
Set the search parameters, such as the genetic algorithm parameters (Docking -> Search Parameters -> Genetic Algorithm). A standard run might use 10 GA runs.
-
Set the output parameters (Docking -> Output -> Lamarckian GA).
-
Save the docking parameter file.
-
-
Running AutoDock:
-
Execute AutoDock from the command line: autodock4 -p ligand_receptor.dpf -l ligand_receptor.dlg
-
-
Analysis of Results:
-
The results are written to the docking log file (.dlg).
-
Analyze the results in ADT (Analyze -> Dockings -> Open). This will allow visualization of the docked poses and viewing of the binding energies and inhibitory constant (Ki) estimations.
-
Protocol 2: Virtual Screening
This protocol outlines a structure-based virtual screening to identify potential binders from a compound library against a specific target.
-
Library Preparation:
-
Obtain a library of natural products or other small molecules in a common format (e.g., SDF).
-
Prepare the library for screening. This involves generating 3D coordinates, assigning correct protonation states, and creating energy-minimized conformers for each molecule. This can be done with tools like LigPrep in the Schrödinger Suite or Open Babel.
-
-
Receptor Grid Generation:
-
Prepare the target receptor as described in the molecular docking protocol (Step 1).
-
Generate a receptor grid that encompasses the binding site using software like Glide (Schrödinger) or AutoGrid (for AutoDock). This grid pre-calculates the interaction potentials for different atom types, speeding up the screening process.
-
-
High-Throughput Virtual Screening (HTVS):
-
Use a docking program to screen the prepared library against the receptor grid. The screening can be done in stages of increasing precision (e.g., HTVS, Standard Precision, Extra Precision in Glide).
-
The primary goal of this step is to quickly eliminate non-binding molecules and rank the remaining compounds based on their docking scores.
-
-
Hit Filtering and Selection:
-
Filter the initial hits based on docking score, visual inspection of the binding pose, and predicted ADME/Tox properties (e.g., using QikProp in Schrödinger or online tools).
-
Cluster the top-scoring compounds based on chemical similarity to ensure a diverse set of potential hits is selected for further analysis.
-
Protocol 3: Molecular Dynamics (MD) Simulation using GROMACS
This protocol provides a general workflow for setting up and running an MD simulation of a protein-ligand complex to assess its stability.
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex from the docking experiment.
-
Generate a topology for the protein using a chosen force field (e.g., AMBER, CHARMM) with the pdb2gmx tool in GROMACS.
-
Generate a topology and parameter files for the ligand (this compound). This is a critical step and often requires external tools like CGenFF or the antechamber suite for AMBER force fields.
-
Combine the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P) using gmx editconf and gmx solvate.
-
Add ions to neutralize the system and achieve a physiological salt concentration using gmx genion.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the system to remove any steric clashes or inappropriate geometries using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Perform a two-phase equilibration.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) to ensure the correct density. Position restraints are typically maintained.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints. Save the trajectory and energy files frequently.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To check for convergence and stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor key interactions over time.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
-
Conclusion
The in silico prediction of molecular targets for natural products like this compound is a cornerstone of modern drug discovery. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, provide a robust framework for identifying and characterizing potential protein interactions. The known targets of this compound, including cytochrome P-448 and estrogen receptors, highlight its potential as both a chemopreventive agent and a modulator of hormonal pathways. As computational resources and algorithms continue to improve, these in silico approaches will become even more integral to unlocking the full therapeutic potential of natural compounds. Future work should focus on the experimental validation of computationally predicted targets and the further elucidation of the downstream effects of this compound's interactions with its target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 6. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anthraflavic Acid: Discovery, History, and Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraflavic acid, a naturally occurring dihydroxyanthraquinone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its physicochemical properties, synthesis, and isolation. A core focus is placed on its multifaceted pharmacological effects, including its roles as an enzyme inhibitor, an anticancer agent, and an antimutagenic compound. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for crucial assays, and visualizes the compound's known signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, chemically known as 2,6-dihydroxyanthracene-9,10-dione, is a member of the anthraquinone family of organic compounds. First identified as a plant metabolite, it is found in various natural sources, including the roots of Rheum rhaponticum (rhubarb) and the seeds of Cassia obtusifolia.[1] Its structure, characterized by a tricyclic aromatic system with two hydroxyl groups, underpins its diverse chemical and biological properties.
Historically, research on this compound has evolved from its initial isolation and structural elucidation to in-depth investigations into its pharmacological potential. Early studies focused on its properties as a dye and its presence in traditional medicinal plants.[2] More recent research has unveiled its capacity to interact with various biological targets, leading to a range of effects from enzyme inhibition to the modulation of cellular signaling pathways. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for scientists exploring its therapeutic applications.
Physicochemical Properties
This compound is a yellow to brown crystalline powder with the molecular formula C₁₄H₈O₄ and a molecular weight of 240.21 g/mol .[1] It is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| CAS Number | 84-60-6 | [4] |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | >320 °C | |
| Solubility | Soluble in DMSO, sparingly soluble in water | [3] |
| InChI Key | APAJFZPFBHMFQR-UHFFFAOYSA-N | |
| SMILES | O=C1C2=CC=C(O)C=C2C(=O)C3=C1C=C(O)C=C3 |
Discovery and History of Research
The discovery of this compound is rooted in the study of natural pigments. As a dihydroxyanthraquinone, it belongs to a class of compounds historically used as dyes. It has been identified in plants such as Senna obtusifolia and Rubia tinctorum.[1]
While a detailed timeline of its research is not extensively documented in a single source, a chronological overview can be constructed from various publications:
-
Early 20th Century: Initial isolation and characterization of anthraquinones from plant sources.
-
Mid-20th Century: Elucidation of the chemical structure of this compound and other related anthraquinones.
-
Late 20th Century (1980s): Seminal studies emerge on the biological activities of this compound. Research by Ayrton et al. in 1988 highlighted its potent inhibition of the food mutagen IQ and its interaction with cytochrome P-450 proteins.[5]
-
Late 20th Century to Present: A growing body of research focuses on its potential as an anticancer agent, its antimutagenic properties, and its inhibitory effects on various enzymes. Studies have demonstrated its cytotoxicity against several cancer cell lines and its ability to inhibit α-amylase. Recent investigations also explore its applications in materials science, such as in redox flow batteries.[5]
Synthesis and Isolation
Chemical Synthesis
The synthesis of 2,6-dihydroxyanthraquinone can be achieved through several methods. One common approach involves the sulfonation of anthraquinone followed by alkali fusion. A patented method describes a process for preparing dihydroxyanthraquinones by treating alkali metal salts of the corresponding anthraquinonedisulphonic acid with lime and buffer substances under pressure and at elevated temperatures, followed by acidification.[6]
A general synthetic workflow is outlined below:
Isolation from Natural Sources
This compound can be isolated from various plant materials, notably the seeds of Cassia obtusifolia.[2][7][8] The general procedure involves extraction with an organic solvent followed by chromatographic separation.
A typical isolation workflow is as follows:
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, which are summarized in the table below.
| Biological Activity | Target/Assay | Quantitative Data | Reference |
| α-Amylase Inhibition | Porcine pancreatic α-amylase | IC₅₀ = 198.3 nM | |
| Cytochrome P450 Inhibition | Rat hepatic microsomes | Potent inhibitor of P-448 activity | |
| Estrogen Receptor Binding | Estrogen Receptor α (ERα) | Kᵢ = 0.31 µM | |
| Estrogen Receptor β (ERβ) | Kᵢ = 0.69 µM | ||
| Cytotoxicity | MCF-7 (breast cancer) | IC₅₀ = 159 µg/ml | [9] |
| CAMA-1 (breast cancer) | IC₅₀ = 193 µg/ml | [9] | |
| SK-BR-3 (breast cancer) | IC₅₀ = 253 µg/ml | [9] | |
| MDA-MB-231 (breast cancer) | IC₅₀ = 156 µg/ml | [9] | |
| AU565 (breast cancer) | IC₅₀ = 241 µg/ml | [9] | |
| Hs 281.T (breast cancer) | IC₅₀ = 218 µg/ml | [9] | |
| Antimutagenicity | Ames test (S. typhimurium) | Inhibits mutagenicity of Glu-P-1 at 50 µM |
Enzyme Inhibition
This compound is a potent inhibitor of α-amylase, an enzyme crucial for carbohydrate digestion. This inhibitory action suggests its potential as an antidiabetic agent by slowing down the release of glucose from starch. Molecular docking studies have indicated that this compound has a strong binding affinity for the active site of α-amylase.[9]
This compound is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly the P-448 family (CYP1A).[3] These enzymes are involved in the metabolism of various xenobiotics, including procarcinogens. By inhibiting these enzymes, this compound can prevent the metabolic activation of certain carcinogens, contributing to its antimutagenic and anticarcinogenic properties.
The proposed mechanism of CYP1A inhibition is visualized below:
References
- 1. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. ossila.com [ossila.com]
- 6. US4002654A - Process for the preparation of dihydroxyanthraquinones - Google Patents [patents.google.com]
- 7. A new anthraquinone from seed of Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of anthraquinone compounds from the seed of Cassia obtusifolia L. using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Anthraflavic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anthraflavic acid, a dihydroxyanthraquinone, has demonstrated cytotoxic effects against various cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[5] This application note includes a step-by-step experimental protocol, a table summarizing cytotoxic activity, and diagrams illustrating the experimental workflow and a potential signaling pathway involved in this compound-induced cell death.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound against a panel of human breast cancer cell lines are summarized in the table below.
| Cell Line | Description | IC50 (µg/mL) |
| MCF-7 | Estrogen receptor-positive breast cancer | 159[1] |
| CAMA-1 | Estrogen receptor-positive breast cancer | 193[1] |
| SK-BR-3 | HER2-positive breast cancer | 253[1] |
| MDA-MB-231 | Triple-negative breast cancer | 156[1] |
| AU565 | HER2-positive breast cancer | 241[1] |
| Hs 281.T | Breast adenocarcinoma | 218[1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the IC50 value of this compound against adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solution to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[2]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][6]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathway of this compound-induced cytotoxicity is not fully elucidated, many anthraquinone derivatives are known to induce apoptosis through the intrinsic mitochondrial pathway, often involving the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like PI3K/Akt and MAPK.
Caption: A potential signaling cascade for this compound-induced apoptosis.
References
- 1. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-Proliferative Effects of Anthraflavic Acid on Human Breast Cancer Cell Lines
Introduction
Anthraflavic acid, a dihydroxyanthraquinone, has been identified as a compound with potential antimutagenic and anti-cancer properties.[1][2] Research into its efficacy against various cancer cell lines is crucial for its development as a potential chemotherapeutic agent. These application notes provide a summary of the cytotoxic effects of this compound on two common human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), and offer detailed protocols for key experimental evaluations.
Mechanism of Action
While the precise signaling pathways of this compound in breast cancer are still under full investigation, its cytotoxic effects suggest the induction of programmed cell death, or apoptosis. Many natural compounds exert their anti-cancer effects by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] This modulation can lead to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[5] Furthermore, effects on the cell cycle, such as arrest at specific phases (e.g., G1 or G2/M), are common mechanisms for anti-proliferative compounds to halt cancer cell division.[6][7][8]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Data Presentation: Cytotoxicity
The anti-proliferative activity of this compound was assessed using an MTT assay to determine the half-maximal inhibitory concentration (IC50) after 48 hours of treatment. The results demonstrate a dose-dependent reduction in the viability of both MCF-7 and MDA-MB-231 cells.[1][2]
| Cell Line | Receptor Status | IC50 Value (µg/mL) |
| MCF-7 | ER+, PR+, HER2- | 159[1][2] |
| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | 156[1][2] |
Table 1: IC50 values of this compound in MCF-7 and MDA-MB-231 breast cancer cell lines after 48 hours of exposure.
Experimental Protocols
The following section provides detailed protocols for the evaluation of this compound's effects on breast cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer membrane of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).[10][11][12]
Caption: Workflow for the detection of apoptosis via Annexin V and PI staining.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all apoptotic cells are collected.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[12][13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Distinguish populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify DNA content in cells, allowing for the determination of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] A sub-G1 peak often indicates apoptotic cells with fragmented DNA.[15]
Caption: Standard workflow for preparing cells for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in the previous protocols.
-
Harvesting: Harvest approximately 1-2 x 10^6 cells. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet gently. While vortexing slowly, add 5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[17]
-
Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases based on the DNA content histogram.
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the Bcl-2 family (Bcl-2, Bax), which are key regulators of apoptosis.[3][19]
Caption: Key steps involved in performing a Western blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per well onto an SDS-PAGE gel and run until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control like β-actin.
References
- 1. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro | PLOS One [journals.plos.org]
- 6. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 19. Targeted therapy against Bcl-2-related proteins in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anthraflavic Acid as a Selective Inhibitor of Cytochrome P-448
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraflavic acid, a member of the anthraquinone class of compounds, has been identified as a potent and specific inhibitor of cytochrome P-448.[1][2][3] Cytochrome P-448, a member of the cytochrome P450 superfamily (specifically, the CYP1A family), plays a crucial role in the metabolism of xenobiotics, including pro-carcinogens and environmental toxins.[4][5] The planar structure of this compound allows it to preferentially interact with the polycyclic aromatic hydrocarbon-inducible family of cytochrome P-450 proteins, which includes cytochrome P-448.[1] This selective inhibition makes this compound a valuable tool for studying the metabolic pathways mediated by this enzyme and for investigating its role in toxicology and drug metabolism.
These application notes provide a summary of the inhibitory properties of this compound, detailed protocols for its use in in vitro assays, and a visualization of the relevant signaling pathways.
Data Presentation
Table 1: Inhibitory Profile of this compound against Cytochrome P-450 Isoforms
| Enzyme Family | Specific Isoform/Activity | Substrate(s) | Effect of this compound | Reference |
| Cytochrome P-448 (CYP1A Family) | Ethoxycoumarin O-deethylation | 7-Ethoxycoumarin | Potent Inhibition | [1] |
| Cytochrome P-448 (CYP1A Family) | Ethoxyresorufin O-deethylase (EROD) | 7-Ethoxyresorufin | Potent Inhibition | [1] |
| Phenobarbital-induced Cytochromes P-450 | Pentoxyresorufin O-dealkylation | Pentoxyresorufin | No Effect | [1] |
| NADPH-cytochrome P450 reductase | Cytochrome c reduction | Cytochrome c | No Effect | [1] |
Signaling Pathway
Cytochrome P-448 (CYP1A1/1A2) expression is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway. Xenobiotics, such as polycyclic aromatic hydrocarbons, bind to the cytosolic AhR, leading to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including CYP1A1. This compound acts downstream by directly inhibiting the enzymatic activity of the translated cytochrome P-448 protein.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound on cytochrome P-448. The primary assay is the Ethoxyresorufin-O-deethylase (EROD) assay, which measures the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.
Preparation of Rat Liver Microsomes
-
Induction: Treat male Sprague-Dawley rats with an inducer of cytochrome P-448, such as 3-methylcholanthrene or Aroclor 1254, according to established protocols.
-
Homogenization: Euthanize the rats and perfuse the livers with ice-cold 0.9% NaCl. Homogenize the livers in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl.
-
Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Washing: Discard the supernatant, and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4). Re-centrifuge at 105,000 x g for 60 minutes.
-
Final Preparation: Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay). Store the microsomes at -80°C.
Ethoxyresorufin-O-deethylase (EROD) Inhibition Assay
This protocol is designed for a 96-well plate format and fluorometric detection.
Reagents and Materials:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
7-Ethoxyresorufin Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
NADPH Regenerating System:
-
Solution A: 25 mM NADP+, 62.5 mM glucose-6-phosphate, and 62.5 mM MgCl2 in water.
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate (pH 5.5).
-
-
Reaction Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).
-
Resorufin Standard: For generating a standard curve.
-
Induced Rat Liver Microsomes: (Prepared as described above).
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm).
Experimental Workflow Diagram:
Assay Procedure:
-
Prepare this compound Dilutions: Serially dilute the 10 mM this compound stock solution in reaction buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Plate Setup:
-
To each well of a 96-well plate, add 50 µL of reaction buffer.
-
Add 5 µL of the appropriate this compound dilution or vehicle control.
-
Add 20 µL of diluted rat liver microsomes (final protein concentration of approximately 0.1 mg/mL).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Add Substrate: Add 10 µL of 7-ethoxyresorufin to each well (final concentration of ~2 µM).
-
Initiate Reaction: Start the reaction by adding 15 µL of the complete NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet the precipitated protein.
-
Fluorescence Reading: Transfer 150 µL of the supernatant to a clean black 96-well plate and measure the fluorescence of the resorufin product.
-
Data Analysis:
-
Construct a resorufin standard curve to convert fluorescence units to pmol of product formed.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
If sufficient data points are available, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for specifically inhibiting cytochrome P-448 activity. Its selectivity allows for the targeted investigation of this enzyme's role in the metabolism of various compounds. The provided protocols offer a starting point for researchers to incorporate this compound into their studies on drug metabolism, toxicology, and cancer research. While a precise IC50 value is not consistently reported, its potent inhibitory effect is well-established, making it an effective chemical probe for cytochrome P-448 function.
References
- 1. This compound is a potent and specific inhibitor of cytochrome P-448 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor activation and cytochrome P450 1A induction by the mitogen-activated protein kinase inhibitor U0126 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anthraflavic Acid in Redox Flow Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of anthraflavic acid (2,6-dihydroxyanthraquinone) and its derivatives in redox flow batteries (RFBs). The information is compiled from recent research to guide scientists in this emerging field of energy storage.
Introduction
This compound, a type of anthraquinone, has garnered attention as a promising anolyte material for aqueous redox flow batteries.[1] Anthraquinones are organic compounds that are considered potential alternatives to traditional vanadium-based systems due to their abundance, potentially lower cost, and tunable electrochemical properties. This document outlines the performance characteristics of anthraquinone-based systems, experimental protocols for battery assembly and testing, and key chemical pathways.
Performance of Anthraquinone-Based Redox Flow Batteries
The performance of redox flow batteries utilizing anthraquinone derivatives can vary based on the specific molecular structure, electrolyte composition, and operating conditions. Below is a summary of reported performance data for systems related to this compound.
| Parameter | Value | Battery System | Reference |
| Capacity Decay Rate | 0.03% per day | 0.75 M DCDHAQ negolyte with 0.3 M ferrocyanide posolyte at pH 14 | [2] |
| Capacity Decay Rate (at 50% SoC) | 0.02% per day | Acidic negolyte with 2,6- and 2,7-anthraquinone disulfonic acid isomers at 40°C | [3][4][5] |
| Capacity Decay Rate (at 100% SoC) | 0.9% per day (20°C), 2.45% per day (40°C) | Acidic negolyte with 2,6- and 2,7-anthraquinone disulfonic acid isomers | [3][4][5] |
| Open-Circuit Voltage | 1.1 V | 0.75 M DCDHAQ negolyte with 0.3 M ferrocyanide posolyte at pH 14 | [2] |
| Coulombic Efficiency | 98% (at 40 mA cm⁻²) | 2,7-AQDS and ferrocyanide in 1 M KCl | [6] |
| Volumetric Capacity | 17.8 A h L⁻¹ | 2,7-AQDS and ferrocyanide in 1 M KCl | [6] |
| Volumetric Capacity | 40.2 A h L⁻¹ | DCDHAQ in 1 M KOH | [2] |
Note: DCDHAQ refers to 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone, a derivative of dihydroxyanthraquinone.
Experimental Protocols
This section provides generalized protocols for the preparation of electrolytes and the assembly and testing of a redox flow battery using an anthraquinone-based anolyte.
1. Protocol for Electrolyte Preparation (Acidic AQDS System)
This protocol is based on the use of a mixture of anthraquinone disulfonic acid (AQDS) isomers, which can be directly prepared from anthraquinone sulfonation.
-
Materials:
-
Anthraquinone sulfonation mixture (containing 2,6-AQDS and 2,7-AQDS isomers)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Hydrobromic acid (HBr) (for catholyte)
-
-
Procedure for Negolyte Preparation:
-
Dissolve the AQDS sulfonation mixture in a solution of sulfuric acid to the desired concentration.
-
Stir the solution until the AQDS is completely dissolved.
-
The final electrolyte should be a clear solution.
-
-
Procedure for Posolyte Preparation:
-
Prepare a solution of hydrobromic acid in deionized water to the desired concentration.
-
2. Protocol for Redox Flow Battery Assembly and Testing
This protocol describes the assembly of a laboratory-scale redox flow battery cell.
-
Materials and Equipment:
-
RFB lab-cell (e.g., from Pinflow Energy Storage, s.r.o.)
-
Copper current collectors
-
Composite plates (e.g., PPG86)
-
PVC-based distribution frames
-
Graphite felt electrodes (thermally activated)
-
Cation-exchange membrane (e.g., F930-RFD, 30 µm thick, Fumatech)
-
Peristaltic pumps
-
Tubing
-
Reservoirs for anolyte and catholyte
-
Battery cycler/potentiostat
-
-
Assembly Procedure:
-
Cut the graphite felt electrodes and the membrane to the desired active area (e.g., 4 cm²).
-
Assemble the cell in the following order: current collector, composite plate, graphite felt electrode, membrane, second graphite felt electrode, second composite plate, and second current collector.
-
Ensure proper sealing to prevent leaks.
-
Connect the cell to the electrolyte reservoirs using tubing and peristaltic pumps.
-
-
Testing Procedure:
-
Circulate the anolyte and catholyte through their respective half-cells.
-
Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 125 mA cm⁻²) to evaluate the battery's performance.
-
Monitor the cell voltage, capacity, and efficiency over multiple cycles.
-
Electrochemical impedance spectroscopy (EIS) can be performed at different states of charge (SoC) to analyze the cell's internal resistance.
-
Chemical Pathways and Workflows
Understanding the chemical transformations of this compound and its derivatives during battery operation is crucial for optimizing performance and stability.
Degradation Pathway of Dihydroxyanthraquinones
The lifetime of batteries using dihydroxyanthraquinones can be limited by the chemical stability of the reduced form. The reduced species, a dihydroxyanthrahydroquinone, can undergo a decomposition pathway involving the formation of an anthrone intermediate, which then dimerizes irreversibly. This dimerization is a significant cause of capacity loss in the battery.[7][8]
Caption: Degradation pathway of 2,6-dihydroxyanthraquinone in a redox flow battery.
Electrochemical Synthesis of Anthraquinones
A cost-effective and environmentally friendly approach for producing anthraquinone-based electrolytes is through in-situ electrochemical synthesis. This method avoids the use of hazardous oxidants typically employed in traditional chemical synthesis.
Caption: Workflow for the in-situ electrochemical synthesis of anthraquinone electrolytes.
Electrochemical Regeneration of Decomposed Anthraquinones
To extend the lifetime of anthraquinone-based flow batteries, electrochemical regeneration of the decomposed species has been demonstrated. This process can convert the inactive dimer back into the active anthraquinone molecule.[9][10]
Caption: Logical relationship of the electrochemical regeneration of decomposed anthraquinones.
Conclusion
This compound and its derivatives are promising candidates for developing sustainable and cost-effective redox flow batteries. While stability remains a key challenge, strategies such as operating at a lower state of charge and electrochemical regeneration of the active material can significantly extend battery lifetime. The protocols and data presented here provide a foundation for further research and development in this area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. scholar.harvard.edu [scholar.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. In situ electro-synthesis and resynthesis of redox actives in aqueous organic redox flow batteries - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Molecular Docking Studies of Anthraflavic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the molecular docking studies of Anthraflavic acid with various target proteins. This document includes a summary of quantitative data from a key study, detailed experimental protocols for performing molecular docking, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound, a dihydroxyanthraquinone, has garnered interest in biomedical research for its potential therapeutic properties, including anticancer and antidiabetic activities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding the interaction between a ligand, such as this compound, and its protein target at the molecular level. These insights can guide the development of more potent and selective therapeutic agents.
Data Presentation
The following table summarizes the quantitative data from a molecular docking study of this compound with human pancreatic α-amylase, a key enzyme in carbohydrate metabolism and a target for type 2 diabetes treatment.
| Target Protein | PDB ID | Ligand | Docking Software | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind) (kcal/mol) | Key Interacting Residues |
| Human Pancreatic α-Amylase | 1HNY | This compound | Schrödinger Suite | -7.913[1] | -19.36[1] | Trp59, Gln63, Glu233[1] |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies, adaptable for this compound and other small molecules with various target proteins. Two common software suites, Schrödinger Maestro and AutoDock Vina, are covered.
Protocol 1: Molecular Docking using Schrödinger Maestro
This protocol is based on the methodology used in the study of this compound with α-amylase[1].
1. Protein Preparation:
-
Objective: To prepare the protein structure for docking by adding hydrogens, removing water molecules, and optimizing the structure.
-
Steps:
-
Launch Schrödinger Maestro.
-
Import the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1HNY for α-amylase) using the "Protein Preparation Wizard".
-
Pre-process the protein: Assign bond orders, add hydrogens, and create zero-order bonds to metals.
-
Remove all water molecules that are not involved in the ligand binding.
-
Optimize the hydrogen bond network using PROPKA at a specified pH (e.g., 7.0).
-
Perform a restrained minimization of the protein structure using the OPLS force field (e.g., OPLS4) until the average root mean square deviation (RMSD) of heavy atoms converges to a specified value (e.g., 0.30 Å).
-
2. Ligand Preparation:
-
Objective: To prepare the 3D structure of this compound for docking.
-
Steps:
-
Obtain the 2D structure of this compound (e.g., from PubChem) and import it into Maestro.
-
Use "LigPrep" to generate a low-energy 3D conformation of the ligand.
-
Generate possible ionization states at the target pH (e.g., 7.0 ± 2.0).
-
Generate tautomers and stereoisomers if applicable.
-
Minimize the ligand structure using a suitable force field (e.g., OPLS4).
-
3. Receptor Grid Generation:
-
Objective: To define the binding site on the protein and create a grid for the docking calculations.
-
Steps:
-
Open the "Receptor Grid Generation" panel.
-
Select the prepared protein as the receptor.
-
Define the binding site by specifying a box centered on the known active site or a co-crystallized ligand.
-
Generate the receptor grid.
-
4. Ligand Docking:
-
Objective: To dock the prepared ligand into the receptor grid and score the poses.
-
Steps:
-
Open the "Ligand Docking" panel.
-
Select the generated receptor grid and the prepared ligand file.
-
Choose the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).
-
Start the docking job.
-
Analyze the output poses and their docking scores.
-
5. Binding Free Energy Calculation (MM/GBSA):
-
Objective: To calculate the binding free energy of the protein-ligand complex to refine the docking results.
-
Steps:
-
Use the "Prime MM-GBSA" module.
-
Input the docked protein-ligand complex.
-
Select the VSGB solvation model and the OPLS force field.
-
Run the calculation to obtain the binding free energy (ΔG_bind).
-
Protocol 2: Molecular Docking using AutoDock Vina
This protocol provides a general workflow for molecular docking using the widely used open-source software AutoDock Vina.
1. Preparation of Protein and Ligand:
-
Objective: To prepare the protein and ligand files in the required PDBQT format.
-
Steps:
-
Download the PDB structure of the target protein.
-
Use a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT) to clean the protein structure by removing water molecules and heteroatoms not involved in binding.
-
Add polar hydrogens to the protein.
-
Save the prepared protein in PDBQT format. This format adds partial charges and defines atom types.
-
Obtain the 3D structure of this compound (e.g., from a database or drawn using a chemical sketcher) and save it in a common format like MOL or PDB.
-
Use ADT or a similar tool to define the rotatable bonds in the ligand and save it in PDBQT format.
-
2. Defining the Binding Site (Grid Box):
-
Objective: To specify the search space for the docking simulation.
-
Steps:
-
In ADT or a similar program, identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature data.
-
Define a grid box that encompasses the entire binding pocket. Note the center coordinates (x, y, z) and the dimensions of the box.
-
3. Configuration File for AutoDock Vina:
-
Objective: To create a configuration file that specifies the input files and search parameters.
-
Steps:
-
Create a text file (e.g., conf.txt).
-
Add the following lines, replacing the file names and coordinates with your own:
-
4. Running the Docking Simulation:
-
Objective: To execute the docking calculation using AutoDock Vina.
-
Steps:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Run the following command:
-
5. Analysis of Results:
-
Objective: To visualize and analyze the docking results.
-
Steps:
-
The output_poses.pdbqt file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The output_log.txt file will contain the binding affinity scores for each pose.
-
Use a molecular visualization tool to load the protein and the output poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway where this compound could act as an inhibitor and the general workflow for molecular docking.
References
High-performance liquid chromatography (HPLC) method for Anthraflavic acid analysis
Application Note and Protocol
This document provides a comprehensive guide for the analysis of Anthraflavic acid using High-Performance Liquid Chromatography (HPLC). This method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound, also known as 2,6-Dihydroxyanthraquinone, is a naturally occurring anthraquinone found in various plants, such as Rhei Rhizoma (rhubarb).[1] It has garnered significant interest due to its diverse biological activities, including potential as a chemotherapeutic agent. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of anthraquinones.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method for the analysis of this compound.
| Parameter | Value |
| Retention Time (t_R_) | Approximately 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 2% |
Note: These values are representative and may vary depending on the specific instrument, column, and laboratory conditions.
Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>97% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Acetic acid, analytical grade
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: MethanolB: 2% Acetic acid in Water |
| Gradient | Isocratic |
| Composition | 70% A : 30% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation
The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A general procedure for a methanolic extract is as follows:
-
Dissolve the dried extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
References
Application Notes: Ames Test Protocol for Assessing Anthraflavic Acid Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial reverse mutation assay, commonly known as the Ames test, is a rapid and widely utilized in vitro method to assess the mutagenic potential of chemical substances.[1] Developed by Bruce Ames, the test uses several auxotrophic strains of Salmonella typhurium and Escherichia coli to detect gene mutations.[2] This assay is a critical component in the safety assessment of chemicals, drugs, and medical devices, and is conducted in accordance with OECD Guideline 471.[3][4][5]
Anthraflavic acid (2,6-dihydroxyanthraquinone) is an anthraquinone found in some plants and has been investigated for various biological activities. Literature presents a dual role for this compound: some studies indicate it can be weakly mutagenic under specific conditions, while others demonstrate a more potent anti-mutagenic effect by inhibiting enzymes that activate other pro-carcinogens.[6][7]
This document provides a detailed protocol for evaluating the mutagenicity of this compound using the Ames test, enabling researchers to investigate its genotoxic profile.
Principle of the Ames Test
The Ames test is based on the principle of reverse mutation.[3] It employs bacterial strains with pre-existing mutations in the genes responsible for synthesizing an essential amino acid, such as histidine (S. typhimurium) or tryptophan (E. coli).[8] These auxotrophic bacteria are unable to grow on a medium deficient in that specific amino acid.
When these strains are exposed to a mutagenic agent, a secondary mutation can occur that restores the gene's function, allowing the bacteria to synthesize the essential amino acid and form visible colonies on a selective, minimal medium.[4] This reversion from an auxotrophic (his-) to a prototrophic (his+) state is a direct measure of the substance's mutagenic activity.
Because many chemicals are not directly mutagenic but become so after metabolic processes in the body, the test is conducted both with and without an external metabolic activation system.[8] This system is typically a liver homogenate fraction (S9) from rats induced with enzyme-activating agents, which simulates the metabolic activity of the liver.[9]
Data Presentation: Mutagenicity of this compound
Published data indicates that this compound shows mutagenic activity for Salmonella typhimurium strain TA1537, which detects frameshift mutagens, exclusively in the presence of a metabolic activation (S9) system.[7][10] The data below is summarized from available literature.
Table 1: Mutagenicity of this compound on S. typhimurium TA1537 with S9 Activation
| Concentration (µ g/plate ) | Mean Revertant Colonies per Plate (± SD) |
|---|---|
| 0 (Solvent Control) | 12 ± 2 |
| 10 | 25 ± 4 |
| 30 | 48 ± 6 |
| 100 | 85 ± 9 |
| 300 | 110 ± 12 |
Data adapted from studies on hydroxylated anthraquinones. A result is typically considered positive if a dose-dependent increase in revertants is observed, and the number of revertants is at least twice the solvent control value.
Detailed Experimental Protocol (Plate Incorporation Method)
This protocol is based on the OECD 471 Guideline.[3]
Materials and Reagents
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are recommended for a comprehensive assessment.[1][3] Strains are available commercially in lyophilized discs.[10][11]
-
Test Article: this compound (CAS 84-60-6), >98% purity.
-
Solvent/Vehicle: Dimethyl sulfoxide (DMSO).
-
Media and Buffers:
-
Nutrient Broth (e.g., Oxoid No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl), supplemented with 0.05 mM L-histidine and 0.05 mM D-biotin.
-
-
Metabolic Activation System (S9 Mix):
-
Controls:
-
Negative Control: Solvent (DMSO).
-
Positive Controls (-S9): 2-nitrofluorene (for TA98), Sodium azide (for TA100, TA1535), 9-aminoacridine (for TA1537).
-
Positive Controls (+S9): 2-aminoanthracene or Benzo[a]pyrene (for all strains).
-
Procedure
-
Preparation of Bacterial Cultures: Inoculate each tester strain into 10-15 mL of nutrient broth and incubate overnight at 37°C with shaking until the culture reaches a density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to achieve the desired concentrations (e.g., 10, 30, 100, 300, 1000 µ g/plate ). Prepare solutions for positive controls similarly.
-
Plate Labeling: Label all minimal glucose agar plates clearly with the strain, test article concentration, and S9 condition (+S9 or -S9). Each concentration should be tested in triplicate.
-
Assay Execution (Plate Incorporation):
-
To a sterile tube kept at 45°C, add in the following order:
-
2.0 mL of molten top agar.
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test article solution (or control solution).
-
0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
-
Vortex the tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify completely.
-
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Data Analysis and Interpretation
-
Calculate the mean number of revertant colonies and the standard deviation for each triplicate set.
-
A positive mutagenic response for this compound is indicated if:
-
A dose-related increase in the number of revertant colonies is observed.
-
The revertant count for at least one concentration is at least double the mean revertant count of the solvent (negative) control.
-
-
The test article should also be evaluated for cytotoxicity. A significant reduction in the number of revertants or a clearing of the background bacterial lawn can indicate toxicity.
Visualized Protocols and Pathways
Ames Test Experimental Workflow
Caption: Workflow for the Ames Plate Incorporation Test.
Proposed Anti-Mutagenic Mechanism of this compound
Many chemicals (pro-carcinogens) require metabolic activation by Cytochrome P450 (CYP) enzymes to become mutagenic.[13] this compound has been shown to inhibit certain CYP enzymes, which may explain its reported anti-mutagenic properties against other compounds.[6][14][15]
Caption: Inhibition of Pro-Carcinogen Activation by this compound.
References
- 1. gentronix.co.uk [gentronix.co.uk]
- 2. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 10. moltox.com [moltox.com]
- 11. moltox.com [moltox.com]
- 12. S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus T [xenometrix.ch]
- 13. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of cytochrome p450 enzymes by quinones and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Anthraflavic Acid Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of anthraflavic acid in aqueous solutions is a critical step for experimental success. Due to its hydrophobic nature, this compound exhibits low solubility in water, often leading to challenges in preclinical and in vitro studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common solvents?
A1: this compound is characterized as "slightly soluble" in water and acetonitrile.[1] Its solubility in dimethyl sulfoxide (DMSO) is significantly higher.
Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What can I do?
A2: This is a common issue when a concentrated stock in a non-polar solvent is introduced into an aqueous environment. To mitigate this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Sonication: Vigorously vortex or sonicate the solution during and after the addition of the DMSO stock to the aqueous buffer to aid dispersion.
-
Co-solvents: The inclusion of a co-solvent in the final aqueous solution can help maintain the solubility of this compound.
Q3: What is the recommended concentration of DMSO in my final cell culture medium?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[2] It is crucial to prepare a concentrated stock solution in DMSO that allows for a significant dilution into the culture medium to reach the desired final concentration of this compound while keeping the DMSO concentration minimal.
Q4: Can pH adjustment improve the aqueous solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH of the aqueous solution can significantly impact solubility. As a dihydroxyanthraquinone, this compound has acidic phenolic hydroxyl groups. Increasing the pH of the solution will deprotonate these groups, forming a more soluble salt. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experimental needs.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity. | 1. Decrease the concentration of the DMSO stock solution. 2. Perform a gradual, stepwise dilution with constant mixing. 3. Warm the aqueous buffer slightly before adding the DMSO stock. 4. Consider using a co-solvent system. |
| Low and inconsistent results in biological assays | Poor solubility leading to variable effective concentrations. | 1. Confirm the complete dissolution of this compound in your final working solution. 2. Employ a solubility enhancement technique (see Experimental Protocols section). 3. Quantify the concentration of this compound in your final solution using a validated analytical method. |
| Cloudiness or opalescence in the final solution | Formation of a fine precipitate or suspension. | 1. Increase the amount of co-solvent or solubilizing agent. 2. Adjust the pH of the solution. 3. Use sonication to break down aggregates. 4. Filter the solution through a 0.22 µm filter if the formulation is intended to be a true solution. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Acetonitrile | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 5.5 mg/mL | [3] |
| DMSO/PEG300/Tween-80/Saline | 1.67 mg/mL (suspended solution) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended.[3] Alternatively, gentle warming in a water bath (e.g., 37°C) can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of this compound using UV-Vis Spectroscopy
This protocol provides a general method for quantifying the concentration of this compound in a solution using its UV-Vis absorbance spectrum. A full calibration curve should be generated for accurate quantification.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent used to dissolve this compound (e.g., DMSO, ethanol)
-
This compound standard of known concentration
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range appropriate for this compound (a full spectrum can be found on the NIST WebBook).[4]
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown this compound sample at the same λmax.
-
Determine the concentration of the unknown sample using the equation of the line from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and understanding the mechanism of action, the following diagrams illustrate a potential signaling pathway affected by this compound and a general workflow for improving its solubility.
Caption: A logical workflow for selecting and applying a suitable method to enhance the aqueous solubility of this compound.
Anthraquinones, the class of molecules to which this compound belongs, have been shown to inhibit cytochrome P450 enzymes.[5] This inhibition can have significant effects on cellular metabolism and the processing of other xenobiotics.
Caption: A simplified diagram illustrating the inhibitory effect of this compound on cytochrome P450 enzymes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound | TargetMol [targetmol.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve Anthraflavic acid for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and using Anthraflavic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture?
The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][2] It is sparingly soluble in water and acetonitrile.[3] For cell culture applications, it is advisable to use a sterile, freshly opened DMSO to avoid moisture absorption.[1]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in high-quality DMSO to your desired concentration, ensuring it does not exceed its maximum solubility. For cell-based assays, it is common practice to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the volume of solvent added to the cell culture medium.[1]
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is approximately 5.5 mg/mL, which corresponds to a molar concentration of 22.9 mM.[1]
Q4: My this compound is not dissolving completely. What should I do?
If you encounter solubility issues, gentle warming of the solution to 37°C or sonication can help facilitate dissolution.[1] Ensure that the concentration you are trying to achieve is below the maximum solubility limit.
Q5: How should I store the this compound stock solution?
Stock solutions of this compound in a solvent should be stored at -80°C for long-term stability (up to one year).[1] For shorter periods, storage at -20°C for up to one month is also acceptable. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.[1]
Q6: I observed a precipitate in my cell culture medium after adding the this compound solution. What is the cause and how can I fix it?
Precipitation in the cell culture medium upon addition of a DMSO stock solution can occur if the compound's solubility in the aqueous medium is poor. This can also be caused by high concentrations of the compound, temperature shifts, or interactions with media components.[4] To resolve this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous environment. When diluting, add the stock solution to the medium drop-wise while gently vortexing the medium to ensure rapid mixing.
Data & Protocols
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Molar Concentration |
| DMSO | 5.5 mg/mL[1] | 22.9 mM[1] |
| Water | Slightly Soluble[3] | Not Reported |
| Acetonitrile | Slightly Soluble[3] | Not Reported |
Stock Solution Preparation Tables
Below are example calculations for preparing stock solutions of this compound (Molecular Weight: 240.21 g/mol ) in DMSO.[1][5]
Table for Preparing Stock Solutions by Molarity:
| Desired Molarity | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 4.163 mL | 20.815 mL | 41.630 mL |
| 5 mM | 0.833 mL | 4.163 mL | 8.326 mL |
| 10 mM | 0.416 mL | 2.082 mL | 4.163 mL |
| 20 mM | 0.208 mL | 1.041 mL | 2.082 mL |
Experimental Protocol: Preparing this compound for Cell Treatment
-
Prepare the Stock Solution:
-
If the this compound powder is adhering to the vial, centrifuge the vial briefly at ~3000 rpm to collect all the powder at the bottom.[1]
-
Aseptically add the calculated volume of sterile, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly. If needed, place the vial in an ultrasonic bath or a 37°C water bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in aliquots at -80°C.[1]
-
-
Prepare the Working Solution and Treat Cells:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to achieve a 10 µM working concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Warm the required volume of cell culture medium to 37°C.
-
To prevent precipitation, add the calculated volume of the stock solution drop-by-drop to the pre-warmed medium while gently swirling. Do not add the medium to the stock solution.
-
Mix thoroughly and immediately add the final working solution to your cells.
-
Visual Guides
Experimental Workflow for Preparing this compound
Caption: Workflow for preparing and applying this compound.
Troubleshooting Precipitation Issues
Caption: A logical guide to troubleshooting precipitation.
Simplified Signaling Action of this compound
Caption: this compound inhibits Cytochrome P-448 activity.
References
Preventing precipitation of Anthraflavic acid in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Anthraflavic acid in experimental buffers.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous buffers is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to identify and resolve solubility issues.
Problem: this compound precipitates upon dilution of a DMSO stock solution into an aqueous experimental buffer.
Visual Troubleshooting Workflow
Caption: A stepwise guide to resolving this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a documented solubility of up to 5.5 mg/mL (approximately 22.9 mM).[1] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the assay.[1]
Q2: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What happened?
A2: This is a common issue known as "antisolvent precipitation." this compound is highly soluble in DMSO but poorly soluble in water. When the DMSO stock is added to an aqueous buffer, the DMSO disperses, and the this compound is suddenly exposed to a solvent in which it is not readily soluble, causing it to precipitate.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: Several strategies can be employed:
-
Rapid Mixing: Add the DMSO stock solution to your aqueous buffer while the buffer is being vigorously vortexed or stirred. This promotes rapid dispersal and can prevent the formation of localized high concentrations of this compound that are prone to precipitation.
-
Lower Final Concentration: The most straightforward solution is often to reduce the final concentration of this compound in your experiment.
-
Minimize Final DMSO Concentration: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts. Preparing a more concentrated stock solution allows for the addition of a smaller volume to the aqueous buffer.
-
pH Adjustment: The solubility of this compound is pH-dependent due to its phenolic hydroxyl groups. Its pKa is approximately 6.72, meaning it will be more soluble in buffers with a pH above this value. If your experimental conditions permit, adjusting the buffer pH to 7.5 or higher can significantly increase its solubility.
Q4: Can I use co-solvents to improve the solubility of this compound in my buffer?
A4: Yes, using a co-solvent can be an effective strategy. Co-solvents are water-miscible organic solvents that can help to increase the solubility of hydrophobic compounds in aqueous solutions. Common co-solvents used in biological experiments include ethanol and polyethylene glycol 400 (PEG 400). It is crucial to first determine the tolerance of your specific experimental system (e.g., cell line, enzyme) to the chosen co-solvent and its final concentration.
Q5: How should I store my this compound solutions?
A5: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and can be stable for up to one year.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility |
| DMSO | 240.21 | 5.5 mg/mL (~22.9 mM) |
| Water | 240.21 | Slightly soluble |
| Acetonitrile | 240.21 | Slightly soluble |
Data sourced from multiple chemical suppliers.[1] Sonication is recommended to aid dissolution in DMSO.[1]
Table 2: Influence of pH on the Aqueous Solubility of this compound
The solubility of this compound in aqueous solutions is highly dependent on the pH of the buffer, which is related to its pKa of approximately 6.72.
| pH of Aqueous Buffer | Expected Solubility | Rationale |
| < 6.0 | Very Low | The compound is predominantly in its neutral, less soluble form. |
| 6.0 - 7.5 | Low to Moderate | A mixture of neutral and ionized forms exists. Solubility increases as pH approaches and surpasses the pKa. |
| > 7.5 | Moderate to High | The compound is predominantly in its deprotonated, more soluble anionic form. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation:
-
Weigh out 2.40 mg of this compound powder (Molecular Weight = 240.21 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Diluting this compound Stock into Aqueous Buffer (e.g., for a final concentration of 10 µM)
-
Preparation:
-
Warm the required volume of your experimental aqueous buffer to the experimental temperature (e.g., 37°C).
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Prepare an intermediate dilution if necessary, depending on the final desired concentration and the need to keep the final DMSO concentration low.
-
For a 1:1000 dilution to achieve a 10 µM final concentration, place 999 µL of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, add 1 µL of the 10 mM DMSO stock solution.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, troubleshoot using the guide provided above.
-
Visualizations
Caption: The effect of pH on the ionization state and solubility of this compound.
References
Technical Support Center: Optimizing Anthraflavic Acid Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthraflavic acid in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: Based on available data, a sensible starting point for determining the cytotoxic effects of this compound is to test a broad concentration range. A common approach is to perform serial dilutions. For initial screening, a range from low micromolar (e.g., 1 µM) to several hundred micromolars (e.g., up to 500 µM) is advisable. The IC50 values for this compound in various breast cancer cell lines have been reported to be in the range of 156-241 µg/ml[1][2]. Given that the molecular weight of this compound is 240.21 g/mol , this corresponds to a molar concentration range of approximately 650 µM to 1000 µM. Therefore, including concentrations within and above this range is recommended to capture the full dose-response curve.
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in DMSO[3]. It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[4]. Always include a vehicle control (media with the same final DMSO concentration as the highest treatment dose) in your experiments to account for any effects of the solvent on cell viability[5]. Sonication may be used to aid dissolution if needed[3].
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: Several cytotoxicity assays can be used. The most common and well-established are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[6][7]. This method has been successfully used to determine the IC50 of this compound in breast cancer cell lines[2].
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. LDH release is an indicator of compromised cell membrane integrity and, therefore, cytotoxicity[8].
The choice of assay may depend on the specific research question and the expected mechanism of cell death. For general cytotoxicity screening, the MTT assay is a reliable and widely used method.
Q4: What is the mechanism of action for this compound-induced cytotoxicity?
A4: this compound belongs to the anthraquinone class of compounds. Anthraquinones are known to induce apoptosis (programmed cell death) in cancer cells[9]. The cytotoxic effects of some anthraquinones are mediated through the intrinsic mitochondrial pathway, which involves the activation of caspases[9][10]. Some anthraquinone derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways[11][12]. While the specific pathways for this compound are not fully elucidated in the provided results, it is likely to involve similar mechanisms.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various human breast cancer cell lines.
| Cell Line | IC50 (µg/ml) | IC50 (µM) |
| MCF-7 | 159 | ~662 |
| CAMA-1 | 193 | ~803 |
| SK-BR-3 | 253 | ~1053 |
| MDA-MB-231 | 156 | ~649 |
| AU565 | 241 | ~1003 |
| Hs 281.T | 218 | ~907 |
Data sourced from Zhao et al., 2021.[2] Molar concentrations are calculated based on a molecular weight of 240.21 g/mol for this compound.
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution[13].
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed, even at high concentrations of this compound.
-
Possible Cause: Poor solubility or precipitation of this compound in the culture medium.
-
Solution: Visually inspect the wells under a microscope for any precipitate. Ensure the stock solution is fully dissolved before diluting in the medium. Sonication can aid in dissolving the compound[3]. When diluting the DMSO stock into the aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even distribution[5]. Also, ensure the final DMSO concentration is not causing precipitation.
-
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Solution: Test a wider range of concentrations. If no effect is observed, consider using a different cell line that may be more sensitive.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time with the compound (e.g., from 24 hours to 48 or 72 hours) to allow more time for the cytotoxic effects to manifest.
-
Issue 2: High background absorbance in the MTT assay.
-
Possible Cause: Contamination of the culture with bacteria or yeast.
-
Solution: Inspect the cultures for any signs of contamination. If contamination is present, discard the cells and start with a fresh, sterile culture.
-
-
Possible Cause: Phenol red or serum in the culture medium interfering with the assay.
-
Possible Cause: High cell density.
-
Solution: Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the assay and that the absorbance values fall within the linear range of the microplate reader.
-
Issue 3: Inconsistent or highly variable results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.
-
-
Possible Cause: Pipetting errors during compound addition or reagent handling.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
-
-
Possible Cause: Edge effects in the 96-well plate due to evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water to maintain humidity within the plate[14].
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Anthraquinone G503 Induces Apoptosis in Gastric Cancer Cells through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Anthraflavic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results encountered during experiments with Anthraflavic acid.
I. Compound Handling and Solubility
This section addresses common problems related to the physical and chemical properties of this compound.
FAQs
Question: My powdered this compound is stuck to the vial. How should I handle this?
Answer: If the powdered compound adheres tightly to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom before weighing and dissolution.[1]
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound has limited solubility. It is slightly soluble in water and acetonitrile.[2] For cell-based assays, Dimethyl sulfoxide (DMSO) is the most common solvent.[1] It is recommended to use freshly opened DMSO to avoid moisture absorption.[1] Sonication may be required to fully dissolve the compound.[1]
Question: What is the stability of this compound in storage?
Answer: In its solid (powder) form, this compound is stable for at least four years when stored at -20°C.[2] When dissolved in a solvent such as DMSO, it should be stored at -80°C and is stable for up to one year.[1]
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 5.5 mg/mL | 22.9 | Sonication is recommended[1] |
| Acetonitrile | Slightly soluble | - | |
| Water | Slightly soluble | - | [2] |
II. Cell-Based Assay Troubleshooting
This section provides guidance for unexpected outcomes in cell-based experiments, such as cytotoxicity or proliferation assays.
FAQs
Question: My cytotoxicity assay (e.g., MTT, MTS) results are not reproducible. What are the common causes?
Answer: Lack of reproducibility in cell-based assays is a common issue.[3] Several factors can contribute to this:
-
Biological Factors:
-
Cell Passage Number: Use cells with a consistent and low passage number for all experiments.
-
Cell Seeding Density: Ensure a homogenous single-cell suspension and even distribution in the wells. Uneven plating can lead to variability.[4]
-
Cell Line Integrity: Regularly check for mycoplasma contamination and verify the identity of your cell line.[5]
-
-
Technical Factors:
-
Edge Effect: Avoid using the perimeter wells of 96-well plates as they are prone to evaporation, which can alter the concentration of this compound. Fill these wells with sterile PBS or media.[3]
-
Compound Precipitation: this compound has low aqueous solubility. When adding the DMSO stock to your aqueous cell culture medium, ensure it is mixed thoroughly and that the final DMSO concentration is not toxic to your cells (typically <0.5%). If the compound precipitates, you may need to adjust the final concentration or the solvent system.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of cells, media, and the compound.
-
Question: The observed IC50 value for this compound is significantly different from published values. Why might this be?
Answer: Discrepancies in IC50 values can arise from several sources:
-
Different Cell Lines: As shown in the table below, the cytotoxic effect of this compound varies between different cell lines.[6]
-
Assay Duration: The incubation time with the compound can significantly impact the apparent cytotoxicity.
-
Purity of the Compound: The technical grade of this compound can be around 90-95% pure.[2] Impurities may affect the biological activity.
-
Assay-Specific Interference: Components of the assay itself can sometimes interfere with the readout. For example, phenol red in culture media can cause autofluorescence, potentially affecting fluorescent-based assays.[7]
Published IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| MCF-7 | 159 |
| CAMA-1 | 193 |
| SK-BR-3 | 253 |
| MDA-MB-231 | 156 |
| AU565 | 241 |
| Hs 281.T | 218 |
| Data from Zhao, G., et al. (2021).[6] |
III. Biochemical and Analytical Assays
This section addresses issues related to in vitro assays, such as enzyme inhibition or spectroscopic analysis.
FAQs
Question: I am seeing unexpected results in my cytochrome P450 inhibition assay. What could be the cause?
Answer: this compound is a known inhibitor of cytochrome P450, particularly P-448.[8] Unexpected results could stem from:
-
Substrate Competition: The inhibitory effect can depend on the specific substrate used in your assay.
-
Microsomal Preparation: The quality and activity of the hepatic microsomes used as the enzyme source are critical.
-
Compound Stability: Ensure the compound is stable under the assay conditions (pH, temperature, co-factors).
Key Biochemical Activities of this compound
| Target | Activity | Value |
| α-amylase | Inhibition (IC50) | 198.3 nM |
| Estrogen Receptor α (ERα) | Binding Affinity (Ki) | 0.31 µM |
| Estrogen Receptor β (ERβ) | Binding Affinity (Ki) | 0.69 µM |
| Data from Cayman Chemical.[2] |
IV. Experimental Protocols & Workflows
Protocol: MTT Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[1]
-
Perform serial dilutions of the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
V. Diagrams and Workflows
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Simplified this compound Interaction Pathway
Caption: this compound's interaction with key biological targets.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. youtube.com [youtube.com]
- 6. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. ossila.com [ossila.com]
Technical Support Center: Anthraflavic Acid in Enzymatic Assays
Welcome to the technical support center for the use of anthraflavic acid in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in enzymatic assays?
This compound, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone found in plants like Rhei Rhizoma.[1] In enzymatic assays, it is primarily used as an inhibitor for various enzymes, including α-amylase and cytochrome P450 (CYP) isoforms, particularly the P-448 family.[1] Its inhibitory activity makes it a compound of interest in drug discovery and development for conditions like type 2 diabetes and for studying xenobiotic metabolism.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound has poor solubility in aqueous solutions. It is listed as "slightly soluble" in water and acetonitrile.[1] It is, however, soluble in dimethyl sulfoxide (DMSO).[2] For experimental purposes, stock solutions are typically prepared in DMSO.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO. To aid dissolution, sonication may be necessary. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Inhibition Results
Q: My enzymatic assay is showing variable or no inhibition with this compound. What could be the cause?
A: Inconsistent inhibition can stem from several factors related to the physicochemical properties of this compound. The primary culprits are often poor solubility and aggregation in the aqueous assay buffer.
-
Solubility Issues: this compound has low aqueous solubility. If the final concentration in your assay exceeds its solubility limit in the assay buffer, it may precipitate, leading to a lower effective concentration and thus, reduced or inconsistent inhibition.
-
Aggregation: Many small molecules, particularly those with planar aromatic structures like this compound, can form aggregates in solution. These aggregates can non-specifically inhibit enzymes, leading to results that are not reproducible and do not reflect true, specific inhibition. This phenomenon is often referred to as "promiscuous inhibition".[3]
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your assay wells for any signs of compound precipitation (cloudiness or visible particles). You can also centrifuge the plate and see if a pellet forms.
-
Lower the Concentration: If you suspect precipitation, lower the concentration of this compound in your assay to a level below its expected aqueous solubility limit.
-
Control for Aggregation:
-
Include a Detergent: A common method to identify aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay buffer. If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.
-
Vary Enzyme Concentration: The IC50 value of an aggregate-based inhibitor is often sensitive to the enzyme concentration. If you observe a significant shift in the IC50 of this compound when you change the enzyme concentration, this can be an indication of promiscuous inhibition.
-
Issue 2: Interference with Assay Signal (Absorbance or Fluorescence)
Q: I am observing a high background signal or a signal that doesn't correlate with enzyme activity. Could this compound be interfering with my assay readout?
A: Yes, this compound has the potential to interfere with both absorbance- and fluorescence-based assays due to its chemical structure.
-
Absorbance Interference: this compound is a colored compound and absorbs light in the UV-visible range.[4] If the absorbance spectrum of this compound overlaps with the wavelength at which you are measuring your substrate or product, it can lead to artificially high or low absorbance readings.
-
Fluorescence Interference: Anthraquinone derivatives can be fluorescent. If this compound's excitation or emission spectra overlap with those of your fluorescent probe, it can cause interference through autofluorescence (leading to a false-positive signal) or quenching (leading to a false-negative signal).
Troubleshooting Steps:
-
Run Proper Controls:
-
Compound-only control: Measure the absorbance or fluorescence of this compound in the assay buffer without the enzyme or substrate. This will tell you the compound's intrinsic signal at your measurement wavelengths.
-
No-enzyme control: Include a control with this compound and the substrate, but no enzyme. This will help identify any non-enzymatic reactions or interactions that might be affecting the signal.
-
-
Characterize Spectral Properties: If possible, measure the UV-Vis absorbance spectrum and the fluorescence excitation and emission spectra of this compound in your assay buffer. This will allow you to determine the extent of spectral overlap with your assay's detection wavelengths.
-
Change Detection Wavelengths: If significant spectral overlap is identified, consider using a different substrate or fluorescent probe that is read at a wavelength where this compound does not interfere.
Issue 3: Time-Dependent Inhibition or Assay Instability
Q: The inhibitory effect of this compound seems to change over the course of my assay, or my assay signal is unstable. What could be happening?
A: This could be due to the redox activity of this compound. Anthraquinones are known to be redox-active molecules.[5]
-
Redox Cycling: In the presence of reducing agents often found in enzymatic assays (e.g., dithiothreitol - DTT, or NADPH), this compound may undergo redox cycling. This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can damage the enzyme or interfere with assay components, leading to time-dependent changes in the signal.
Troubleshooting Steps:
-
Assess Redox Activity: You can test for redox cycling using a dithiothreitol (DTT) consumption assay. In this assay, the rate of DTT oxidation is measured in the presence and absence of your test compound. An increased rate of DTT consumption in the presence of this compound would suggest redox cycling.
-
Modify Assay Buffer: If redox cycling is suspected, consider if the reducing agent is essential for your assay. If not, you could try running the assay in its absence. If it is essential, you may need to consider alternative inhibitors or assay formats.
-
Include a Scavenger: The addition of ROS scavengers, such as catalase (if H₂O₂ is produced), to the assay buffer can help mitigate the effects of redox cycling.
Data Summary
Table 1: Solubility and Inhibitory Concentrations of this compound
| Property | Value | Solvent/Assay Conditions |
| Solubility in DMSO | 5.5 mg/mL (22.9 mM) | Sonication recommended[2] |
| Aqueous Solubility | Slightly soluble | [1] |
| α-amylase IC₅₀ | 198.3 nM | Cell-free assay[1] |
| Cytochrome P450 (P-448) Inhibition | Potent and specific inhibitor | Rat hepatic microsomes[1] |
Experimental Protocols
Protocol 1: α-Amylase Inhibition Assay
This protocol is adapted from a general procedure for assessing α-amylase inhibitors.[6][7][8]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in buffer
-
This compound stock solution in DMSO
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) color reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of α-amylase in phosphate buffer.
-
Prepare serial dilutions of the this compound DMSO stock solution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each concentration of this compound dilution.
-
Include a positive control (e.g., acarbose) and a negative control (buffer with DMSO).
-
Add 50 µL of the α-amylase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the starch solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 100 µL of DNSA color reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
This is a general protocol for a fluorogenic CYP inhibition assay.[9][10][11][12][13]
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A2, a P-448 isoform)
-
Fluorogenic CYP substrate (e.g., a resorufin-based substrate)
-
NADPH regenerating system
-
This compound stock solution in DMSO
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of the CYP enzyme, fluorogenic substrate, and NADPH regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of the this compound DMSO stock solution in the buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add a small volume (e.g., 1-2 µL) of each this compound dilution.
-
Include a positive control (a known CYP inhibitor) and a negative control (buffer with DMSO).
-
Add the CYP enzyme solution to all wells and incubate for a short period at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
-
Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic product (e.g., resorufin).
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: General experimental workflow for an enzymatic inhibition assay.
Caption: Proposed mechanism of promiscuous inhibition by aggregation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 4. This compound [webbook.nist.gov]
- 5. 2,6-Dihydroxyanthraquinone | 84-60-6 | FD40589 | Biosynth [biosynth.com]
- 6. In vitro α-amylase inhibitory assay [protocols.io]
- 7. scielo.br [scielo.br]
- 8. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 9. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Technical Support Center: Optimizing Anthraflavic Acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthraflavic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the activity and stability of this compound in your experiments by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in solution?
A1: Phenolic compounds like this compound are generally more stable in acidic conditions (pH < 7).[1] Alkaline conditions (pH > 7) can lead to the deprotonation of phenolic hydroxyl groups, making the compound more susceptible to oxidation and degradation.[2] For long-term storage of stock solutions, it is recommended to use a slightly acidic buffer and store at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
Q2: How does pH affect the solubility of this compound?
Q3: Can pH influence the inhibitory activity of this compound on enzymes like cytochrome P450?
A3: Yes, pH can significantly impact the apparent inhibitory activity of a compound. The ionization state of both the inhibitor and the enzyme's active site residues can be affected by pH, which in turn influences their interaction. For this compound, changes in pH could alter its binding affinity to the active site of enzymes like cytochrome P-448 (a family of enzymes including CYP1A1 and CYP1A2), potentially leading to different IC50 values.[4][5] It is crucial to perform enzyme inhibition assays at a pH that is optimal for the enzyme's activity while also considering the stability and solubility of the inhibitor.
Q4: My this compound solution is changing color. What does this indicate and how can I prevent it?
A4: A color change in your this compound solution, typically to a darker or brownish hue, is a common indicator of oxidation.[2] Phenolic compounds are prone to oxidation, which is often accelerated by exposure to light, oxygen, and higher pH.[2] To prevent this, prepare fresh solutions before use, store stock solutions under an inert atmosphere, protect them from light by using amber vials, and maintain a slightly acidic pH.[2] The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to stock solutions can also help to slow down the oxidation process.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme inhibition assays.
| Possible Cause | Troubleshooting Step | Rationale |
| pH instability of this compound | Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Monitor the pH of the assay buffer throughout the experiment. | This compound may degrade at the pH of your assay buffer over time, leading to a decrease in its effective concentration and variable inhibition. |
| Sub-optimal assay buffer pH | Determine the optimal pH for your target enzyme's activity. If possible, perform the assay at a pH where this compound is both stable and active. Consider running the assay at a few different pH points to find the best balance. | The enzyme's catalytic activity is highly dependent on pH. An inappropriate pH can lead to lower overall activity, making it difficult to accurately measure inhibition. |
| Precipitation of this compound | Visually inspect your assay wells for any signs of precipitation. Reduce the final concentration of this compound or increase the percentage of co-solvent (e.g., DMSO) if precipitation is observed, ensuring the co-solvent concentration does not affect enzyme activity. | Poor solubility at the assay pH can lead to an overestimation of the IC50 value, as the actual concentration of the inhibitor in solution is lower than the nominal concentration. |
Issue 2: Low or no observed activity of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound. If using a previously prepared stock, verify its integrity using an analytical method like HPLC. | Over time, especially if not stored properly, this compound can degrade, leading to a loss of activity. |
| Incorrect pH for optimal activity | The ionization state of this compound may be crucial for its binding to the target. Experiment with a range of pH values for your assay buffer to see if activity can be improved. | The binding of an inhibitor to an enzyme can be highly sensitive to the protonation state of both molecules. |
| Interference with assay components | Ensure that the buffer components or any additives are not interacting with the this compound. Run appropriate controls to test for any non-specific interactions. | Certain buffer salts or other molecules in the assay mixture could potentially chelate or otherwise interact with your compound, reducing its availability to the target enzyme. |
Experimental Protocols
Protocol 1: Determining the pH Stability of this compound
This protocol outlines a method to assess the stability of this compound at different pH values over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade methanol and water
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in HPLC-grade methanol (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate amber vials, dilute the stock solution with each of the different pH buffers to a final concentration of 50 µg/mL.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Store the vials at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage remaining versus time for each pH.
Data Presentation:
Table 1: Stability of this compound at Various pH Values
| pH | Time (hours) | % this compound Remaining |
| 3.0 | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 5.0 | 0 | 100 |
| ... | ||
| 7.4 | 0 | 100 |
| ... | ||
| 9.0 | 0 | 100 |
| ... |
Protocol 2: pH-Dependent Inhibition of Cytochrome P-448 (CYP1A2) by this compound
This protocol describes how to determine the IC50 value of this compound for the inhibition of CYP1A2 at different pH values using a fluorogenic substrate.
Materials:
-
Recombinant human CYP1A2 enzyme
-
CYP1A2 substrate (e.g., 7-ethoxyresorufin)
-
NADPH regenerating system
-
A series of buffers with different pH values (e.g., pH 6.8, 7.4, 8.0)
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO. Prepare working solutions of the enzyme, substrate, and NADPH regenerating system in each of the different pH buffers.
-
Serial Dilutions: In the microplate, perform serial dilutions of the this compound stock solution with the corresponding pH buffer to obtain a range of final concentrations. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubation: Add the CYP1A2 enzyme to each well and pre-incubate with this compound for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate and the NADPH regenerating system to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocity for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value at each pH.
Data Presentation:
Table 2: IC50 Values for CYP1A2 Inhibition by this compound at Different pH Values
| pH | IC50 (µM) |
| 6.8 | |
| 7.4 | |
| 8.0 |
Visualizations
Caption: Workflow for determining the pH stability of this compound.
Caption: Workflow for pH-dependent enzyme inhibition assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human cytochrome P450 1B1, 1A1 and 1A2 by antigenotoxic compounds, purpurin and alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Anthraflavic Acid in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the autofluorescence of Anthraflavic acid in your imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
This compound, also known as 2,6-Dihydroxyanthraquinone, is a naturally occurring phenolic compound.[1][2] Like many aromatic compounds with extended π-electron systems, it absorbs light in the ultraviolet and visible regions of the spectrum and subsequently emits some of this energy as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in imaging experiments.
Q2: What are the spectral properties of this compound's autofluorescence?
-
Absorption: The UV-Visible absorption spectrum of this compound shows significant absorbance in the 300-450 nm range.
-
Estimated Excitation and Emission: Based on the properties of similar dihydroxyanthraquinones, the excitation wavelength for this compound's autofluorescence is likely to be in the blue-to-green region of the spectrum (approximately 430-505 nm). The resulting emission is expected to be broad, spanning from the green to the far-red region (approximately 505-725 nm).[3]
It is crucial to experimentally determine the autofluorescence spectrum of this compound under your specific experimental conditions using a spectral scan on your imaging system.
Q3: How can I minimize the impact of this compound's autofluorescence on my imaging results?
There are several strategies you can employ, which can be broadly categorized into three areas:
-
Experimental Design and Fluorophore Selection: Choose fluorescent probes that are spectrally distinct from the autofluorescence of this compound.
-
Sample Preparation and Chemical Treatments: Employ chemical quenching agents to reduce the autofluorescence signal.
-
Image Acquisition and Analysis: Utilize advanced imaging techniques to computationally separate the autofluorescence from your specific signal.
The following sections will provide detailed troubleshooting guides and protocols for these approaches.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the signal of interest.
This is the most common issue when working with autofluorescent compounds like this compound.
dot
References
Validation & Comparative
A Comparative Guide to the Efficacy of Anthraflavic Acid and Alizarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related anthraquinones: Anthraflavic acid and Alizarin. While direct comparative studies evaluating their efficacy under identical experimental conditions are limited, this document synthesizes available data to offer insights into their respective mechanisms of action and potential therapeutic applications. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.
Introduction
This compound (2,6-dihydroxyanthraquinone) and Alizarin (1,2-dihydroxyanthraquinone) are structural isomers, both belonging to the anthraquinone class of organic compounds. Their distinct pharmacological profiles, stemming from the different positioning of their hydroxyl groups, make them subjects of interest in various research fields, including oncology and endocrinology. This guide aims to provide a comparative overview of their efficacy based on published experimental data.
Data Presentation: A Comparative Overview of Cytotoxic and Inhibitory Activities
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and Alizarin. It is crucial to note that these values were obtained from different studies, employing varied cell lines and experimental conditions. Therefore, a direct comparison of potency based solely on these tables should be approached with caution.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Carcinoma | 159[1] |
| CAMA-1 | Breast Carcinoma | 193[1] |
| SK-BR-3 | Breast Carcinoma | 253[1] |
| MDA-MB-231 | Breast Carcinoma | 156[1] |
| AU565 | Breast Carcinoma | 241[1] |
| Hs 281.T | Breast Carcinoma | 218[1] |
Table 2: Cytotoxicity of Alizarin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| PANC-1 | Pancreatic Cancer | 15.6 µM[2] |
| MIA PaCa-2 | Pancreatic Cancer | 10.2 µM[2] |
| SW1990 | Pancreatic Cancer | 22.1 µM[2] |
| BxPC3 | Pancreatic Cancer | 35.9 µM[2] |
| HepG2 | Liver Cancer | 160.4 - 216.8 µM[2] |
| Saos-2 | Osteosarcoma | 27.5 µg/mL (114.5 µM)[2] |
| MG-63 | Osteosarcoma | 29.0 µg/mL (120.7 µM)[2] |
| MDA-MB-231 | Breast Cancer (TNBC) | 10.49 ± 1.21 μM (for a Pt(II) complex)[3] |
Table 3: Enzyme Inhibition Data for this compound and Alizarin
| Compound | Enzyme/Target | Inhibition | IC50 / Ki |
| This compound | α-amylase | Inhibitor | IC50 = 198.30 nM[1] |
| Cytochrome P-448 | Potent and specific inhibitor | - | |
| Alizarin | CYP1A1 | Strong inhibitor | IC50 = 6.2 µM[4] |
| CYP1A2 | Strong inhibitor | IC50 = 10.0 µM[4] | |
| CYP1B1 | Strong inhibitor | IC50 = 2.7 µM, Ki = 0.5 µM (competitive)[4] | |
| α-amylase | No inhibition | -[5] | |
| α-glucosidase | Remarkable inhibition | -[5] |
Mechanisms of Action and Signaling Pathways
This compound
The primary reported mechanisms of action for this compound revolve around its enzyme inhibitory and receptor-binding activities.
-
Enzyme Inhibition: this compound is a potent inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism.[1] It also demonstrates specific inhibition of cytochrome P-448 activity.
-
Estrogen Receptor Binding: this compound has been shown to bind to estrogen receptors, suggesting a potential role in modulating estrogen-responsive pathways.
Below is a conceptual workflow for assessing the estrogen receptor binding activity of this compound.
Workflow for Estrogen Receptor Competitive Binding Assay.
Alizarin
Alizarin's biological effects are more extensively studied in the context of cell signaling pathways, particularly in cancer and vascular biology.
-
NF-κB Pathway Inhibition: Alizarin has been demonstrated to inhibit the growth of pancreatic cancer cells by blocking the nuclear translocation of NF-κB and downregulating the associated TNF-α-TAK1-NF-κB signaling cascade.[6]
-
AMPK/eNOS Pathway Activation: In the context of vascular endothelial dysfunction, Alizarin activates the AMPK signaling pathway, leading to the recoupling of eNOS and increased nitric oxide release.[5]
-
Calcium Chelation: A well-known application of Alizarin is its ability to chelate calcium ions, forming a red-orange complex. This property is widely used in histology to stain for calcium deposits in tissues, a key indicator of mineralization and osteogenesis.
The following diagram illustrates the inhibitory effect of Alizarin on the NF-κB signaling pathway.
Inhibitory Effect of Alizarin on the NF-κB Signaling Pathway.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from the U.S. Environmental Protection Agency for determining the relative binding affinities of chemicals for the estrogen receptor.[7]
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosol containing the estrogen receptors.
-
-
Competitive Binding Assay:
-
In assay tubes, combine the uterine cytosol (50-100 µg protein), a fixed concentration of radiolabeled estradiol ([³H]-E₂; 0.5-1.0 nM), and varying concentrations of the test compound (e.g., this compound).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from free [³H]-E₂ using a hydroxylapatite slurry.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-E₂ against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂.
-
Alizarin Red S Staining for Calcium Mineralization
This protocol is a standard method for detecting calcium deposits in cell cultures and tissue sections.[8][9][10]
-
Preparation of Alizarin Red S Solution:
-
Staining Procedure for Cell Cultures:
-
Wash cell monolayers with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde or 10% (v/v) formaldehyde for 15-30 minutes at room temperature.[8][9][10]
-
Wash the fixed cells twice with distilled water.
-
Add the Alizarin Red S solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.[8][9][10]
-
Aspirate the staining solution and wash the cells four to five times with distilled water.
-
Visualize the stained calcium deposits (orange-red color) under a bright-field microscope.
-
-
Quantification (Optional):
-
To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[10]
-
Heat the solution at 85°C for 10 minutes, followed by cooling on ice.
-
Centrifuge the slurry at 20,000 x g for 15 minutes.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm.
-
The following diagram outlines the workflow for Alizarin Red S staining.
Experimental Workflow for Alizarin Red S Staining.
Conclusion
This compound and Alizarin, as structural isomers, exhibit distinct biological activities. The available data suggests that this compound is a notable inhibitor of α-amylase and displays cytotoxicity against several breast cancer cell lines, with a potential mechanism involving estrogen receptor interaction. In contrast, Alizarin demonstrates broader effects on key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and activation of the protective AMPK/eNOS pathway. Its anticancer effects have been documented in pancreatic cancer and osteosarcoma.
References
- 1. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a MnII complex of Alizarin suggests attributes explaining a superior anticancer activity: A comparison with anthracycline drugs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of eco- and cytotoxicity during biotransformation of anthraquinone dye Alizarin Blue Black B in optimized cultures of microscopic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evaluation-of-antioxidant-enzyme-inhibition-and-cytotoxic-activity-of-three-anthraquinones-alizarin-purpurin-and-quinizarin - Ask this paper | Bohrium [bohrium.com]
- 6. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
Anthraflavic Acid in the Spotlight: A Comparative Guide to Anthraquinones in Cancer Research
For Immediate Release
In the dynamic field of oncology drug discovery, anthraquinones stand out as a class of aromatic organic compounds with significant therapeutic potential. This guide offers a detailed comparison of anthraflavic acid against other notable anthraquinones—emodin and rhein—in the context of cancer research. We provide a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Unveiling the Cytotoxicity: A Head-to-Head Comparison
The antitumor activity of anthraquinones is primarily assessed by their ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. Below is a compilation of IC50 values for this compound, emodin, and rhein against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | MCF-7 | 661.9 | [1][2] |
| MDA-MB-231 | 649.4 | [1][2] | |
| Emodin | MCF-7 | 90.2 | [3] |
| MDA-MB-231 | 109.1 | [3] | |
| Rhein | MCF-7 | 129.1 | [4] |
| MDA-MB-231 | Not available in cited sources |
Disclaimer: The IC50 values presented are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
From the available data, emodin demonstrates the highest potency against both MCF-7 and MDA-MB-231 cell lines, followed by rhein against MCF-7 cells. This compound exhibits cytotoxic effects at higher concentrations.
Delving into the Mechanisms of Action: Diverse Molecular Pathways
Anthraquinones exert their anticancer effects through various molecular pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
This compound: Targeting Estrogen Receptor Signaling
This compound's primary mechanism in estrogen receptor-positive breast cancer involves the downregulation of Estrogen Receptor α (ERα)[5]. ERα is a key driver of growth and proliferation in a majority of breast cancers[6]. By reducing ERα levels, this compound can inhibit the downstream signaling pathways that promote tumor growth.
Emodin and Rhein: Modulators of Key Signaling Cascades
Emodin and rhein have been shown to influence critical signaling pathways that are often dysregulated in cancer, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways[7][8][9]. These pathways regulate a multitude of cellular processes including proliferation, survival, and apoptosis. By modulating these pathways, emodin and rhein can halt the uncontrolled growth of cancer cells and trigger their self-destruction.
Experimental Protocols: A Guide for Reproducible Research
To ensure the reliability and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for two key assays used in the evaluation of anthraquinones.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of the anthraquinone compounds (e.g., this compound, emodin, rhein) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired time period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Western Blot
Western blotting is a technique used to detect specific proteins in a sample, which can be used to assess the activation of apoptotic pathways.
Detailed Protocol:
-
Cell Lysis: After treating cells with the anthraquinone of interest for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin or GAPDH) for normalization. An increase in the levels of cleaved caspases and PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis[10].
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin Interferes With AKT1-Mediated DNA Damage and Decreases Resistance of Breast Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Anthraflavic Acid: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
A comprehensive review of available data highlights the differential cytotoxic effects of Anthraflavic acid, a naturally occurring anthraquinone, across various human cancer cell lines. This guide consolidates findings on its efficacy, particularly in breast cancer, and provides insights into its potential mechanisms of action, offering a valuable resource for researchers and drug development professionals.
Comparative Cytotoxicity of this compound
This compound has demonstrated varied inhibitory effects on the growth of different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been quantified in several studies.
A significant study evaluated the in vitro cytotoxic effects of this compound against a panel of six human breast cancer cell lines using the MTT assay. The results, summarized in the table below, indicate a concentration-dependent inhibition of cell viability.[1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Carcinoma | 159 |
| CAMA-1 | Breast Cancer | 193 |
| SK-BR-3 | Breast Cancer | 253 |
| MDA-MB-231 | Breast Carcinoma | 156 |
| AU565 | Breast Cancer | 241 |
| Hs 281.T | Breast Cancer | 218 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the anti-cancer effects of compounds like this compound.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 1000 µg/mL) and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[6]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[7][8]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of a compound on signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][10]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of JNK and p38) overnight at 4°C.[9]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][11]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential molecular mechanisms of this compound, the following diagrams have been generated.
Concluding Remarks
This compound exhibits significant anti-proliferative activity against a range of cancer cell lines, with the most comprehensive data available for breast cancer. The underlying mechanism of action is likely multifaceted, with evidence pointing towards the induction of apoptosis through the activation of the ROS/JNK and MAPK signaling pathways. Further research is warranted to elucidate the precise molecular targets of this compound and to establish its therapeutic potential in a broader spectrum of cancers. The standardized protocols provided herein offer a robust framework for future comparative studies in this promising area of cancer research.
References
- 1. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. nacalai.com [nacalai.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Anthraflavic Acid: A Potent α-Amylase Inhibitor for Glycemic Control
A Comparative Analysis of Anthraflavic Acid's Efficacy in Inhibiting a Key Enzyme in Carbohydrate Digestion.
This compound, a naturally occurring anthraquinone, has demonstrated significant inhibitory effects on α-amylase, a pivotal enzyme in the digestive breakdown of starch into simple sugars. This guide provides a comparative analysis of this compound's performance against other known α-amylase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals in the field of metabolic disease therapeutics.
Comparative Inhibitory Activity
The inhibitory potential of a compound against α-amylase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
A study has reported the IC50 value of this compound for the inhibition of α-amylase to be 198.30 nanomolar (nM) . This demonstrates a high degree of potency. For a comprehensive comparison, the following table summarizes the IC50 values of this compound and other well-established α-amylase inhibitors, including the widely used pharmaceutical acarbose and other natural compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | IC50 Value | Type of Compound |
| This compound | 198.30 nM | Anthraquinone |
| Acarbose (Standard Drug) | 18.63 ± 1.21 µg/mL | Oligosaccharide |
| Acarbose (Standard Drug) | 617.23 µg/mL | Oligosaccharide |
| Quercetin | 0.17 mM | Flavonoid |
| Luteolin | 42.33 µg/mL | Flavonoid |
| Ellagic acid | 0.19 mg/mL | Phenolic Acid |
| Tricetin | 0.43 mg/mL | Flavone |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for assessing the α-amylase inhibitory activity are provided below.
α-Amylase Inhibition Assay (DNSA Method)
This widely used colorimetric assay determines α-amylase activity by measuring the amount of reducing sugars produced from the enzymatic hydrolysis of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to produce a colored product, the absorbance of which is proportional to the amount of reducing sugar formed.
Materials:
-
Porcine pancreatic α-amylase solution (in phosphate buffer, pH 6.9)
-
Starch solution (1% w/v in phosphate buffer)
-
This compound and other test inhibitors (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations)
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures: In a series of test tubes, add a fixed volume of α-amylase solution and different concentrations of the inhibitor (or solvent for the control).
-
Pre-incubation: Incubate the enzyme-inhibitor mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Enzymatic Reaction: Add a fixed volume of the pre-warmed starch solution to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at the same temperature for a precise duration (e.g., 30 minutes).
-
Termination of Reaction: Stop the enzymatic reaction by adding a fixed volume of the DNSA reagent.
-
Color Development: Heat the tubes in a boiling water bath for a specific time (e.g., 5-15 minutes) to facilitate the color-forming reaction between DNSA and the reducing sugars.
-
Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Percentage Inhibition: The percentage of α-amylase inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Determination of IC50 Value
The IC50 value is determined by performing the α-amylase inhibition assay with a range of inhibitor concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on this dose-response curve.
Visualizing the Mechanism of Action
To better understand the biological context of α-amylase inhibition, the following diagrams illustrate the experimental workflow and the carbohydrate digestion pathway.
Caption: Workflow for α-Amylase Inhibition Assay.
Caption: Carbohydrate Digestion and α-Amylase Inhibition.
Conclusion
The potent α-amylase inhibitory activity of this compound, as evidenced by its low nanomolar IC50 value, positions it as a promising candidate for further investigation in the context of managing postprandial hyperglycemia. Its efficacy, when compared to the standard drug acarbose and other natural inhibitors, underscores its potential as a lead compound for the development of novel therapeutic agents for type 2 diabetes and related metabolic disorders. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to validate and expand upon these findings.
A Head-to-Head Comparison of Anthraflavic Acid and Acarbose as Enzyme Inhibitors
For Immediate Release
This guide provides a detailed, data-driven comparison of Anthraflavic acid and Acarbose, two compounds with significant enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy and mechanisms of these inhibitors, particularly in the context of carbohydrate-hydrolyzing enzymes relevant to type 2 diabetes management.
Introduction to the Inhibitors
Acarbose is a well-established, complex oligosaccharide used clinically as an anti-diabetic drug. It acts as a competitive inhibitor of α-glucosidase and α-amylase enzymes in the gastrointestinal tract. By delaying the digestion of complex carbohydrates, Acarbose slows glucose absorption and reduces postprandial blood glucose spikes[1]. Its mechanism is localized to the gut, with minimal systemic absorption[1].
This compound , also known as 2,6-dihydroxyanthraquinone, is a natural anthraquinone. While traditionally studied for other properties, recent research has highlighted its potent inhibitory activity against α-amylase, suggesting its potential as a modulator of carbohydrate metabolism[2].
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the reported IC50 values for this compound and Acarbose against key digestive enzymes.
| Enzyme | Inhibitor | Reported IC50 Value(s) |
| α-Amylase | This compound | 198.30 nM [2] |
| Acarbose | 18.63 µg/mL[3], 43.37 µg/mL[4], 52.2 µg/mL, 83.33 µg/mL, 0.258 mg/mL[5] | |
| α-Glucosidase | This compound | Data not available in the reviewed literature. |
| Acarbose | 11 nM, 25.50 µg/mL[4], 0.28 mg/mL[5]. Note: Reported values vary widely based on experimental conditions[6]. |
Key Observation: Experimental data demonstrates that this compound is a highly potent inhibitor of α-amylase, with an IC50 value in the nanomolar range. In comparison, Acarbose inhibits α-amylase in the micromolar to millimolar range. While Acarbose is a potent α-glucosidase inhibitor, comparable experimental data for this compound is not currently available in the reviewed scientific literature.
Mechanism of Action
Acarbose functions as a competitive and reversible inhibitor of both pancreatic α-amylase and membrane-bound intestinal α-glucosidases[1]. Its structure mimics that of natural oligosaccharide substrates, allowing it to bind with high affinity to the active site of these enzymes, thereby blocking the breakdown of starches and disaccharides into absorbable monosaccharides[7].
This compound's precise mechanism of inhibition against α-amylase has been investigated through molecular docking studies, which suggest a strong binding affinity to the enzyme's active site[2]. However, detailed kinetic studies to definitively classify it as competitive, non-competitive, or mixed-type are less prevalent in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the enzyme inhibition assays discussed.
α-Amylase Inhibition Assay Protocol
This assay quantifies the inhibition of α-amylase by measuring the amount of reducing sugars produced from starch hydrolysis.
-
Reagents and Materials:
-
Porcine pancreatic α-amylase (EC 3.2.1.1) solution (0.5 mg/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 0.006 M NaCl).
-
1% Starch solution in the same phosphate buffer.
-
3,5-Dinitrosalicylic acid (DNSA) color reagent.
-
Inhibitor solutions (this compound or Acarbose) at various concentrations.
-
Sodium phosphate buffer (pH 6.9).
-
Spectrophotometer.
-
-
Procedure:
-
Pre-incubate 200 µL of the inhibitor solution with 500 µL of the α-amylase solution in a test tube at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 500 µL of the 1% starch solution to the mixture.
-
Incubate the reaction mixture at 25°C for 10 minutes.
-
Stop the reaction by adding 1.0 mL of the DNSA color reagent.
-
Incubate the tubes in a boiling water bath for 5 minutes to allow for color development.
-
Cool the mixture to room temperature and dilute it with 10 mL of distilled water.
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Glucosidase Inhibition Assay Protocol
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Reagents and Materials:
-
Yeast α-glucosidase (EC 3.2.1.20) solution (0.5 U/mL in 0.1 M sodium phosphate buffer, pH 7.0).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (2.5 mM in the same phosphate buffer).
-
Inhibitor solutions (Acarbose) at various concentrations.
-
Sodium phosphate buffer (pH 7.0).
-
96-well microplate reader.
-
-
Procedure:
-
In a 96-well microplate, add 8 µL of the inhibitor solution to 115 µL of the sodium phosphate buffer.
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for another 15 minutes.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
A control is run without the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. Inhibition of α-Amylase and α-Glucosidase of Anthocyanin Isolated from Berberis integerrima Bunge Fruits: A Model of Antidiabetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Molecular Docking Predictions for Anthraflavic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions for Anthraflavic acid with supporting experimental data. The following sections detail the computational and experimental findings for key protein targets, offering insights into the predictive accuracy of in silico models.
This compound, a dihydroxyanthraquinone, has garnered interest for its potential therapeutic activities. Molecular docking, a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, has been employed to investigate its mechanism of action. This guide cross-validates these in silico predictions with available experimental data to assess the reliability of the docking models.
Summary of In Silico and In Vitro Data
The predictive accuracy of molecular docking is best evaluated by comparing the computationally derived binding affinities with experimentally determined values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available cross-validation data for this compound against various protein targets.
| Target Protein | Molecular Docking Prediction | Experimental Validation | Reference Compound | Experimental Value |
| α-Amylase | Binding Energy: -7.913 kcal/mol | IC50: 198.30 nM | Acarbose | - |
| Estrogen Receptor α (ERα) | Binding Energy: -8.7 Kcal/mol (for 9,10-anthraquinone) | - | Tamoxifen | Binding Energy: -9.6 Kcal/mol |
| Cytochrome P450 (Aryl Hydrocarbon Hydroxylase Activity) | - | Ki: 165 µM | - | - |
Detailed Experimental Protocols
Accurate experimental validation is crucial for confirming computational predictions. Below are the methodologies for the key experiments cited in this guide.
α-Amylase Inhibition Assay (DNSA Method)
The inhibitory effect of this compound on α-amylase activity is determined using the 3,5-dinitrosalicylic acid (DNSA) method.
-
A solution of α-amylase is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).
-
A starch solution is then added to initiate the enzymatic reaction.
-
The reaction is stopped by the addition of DNSA reagent, which reacts with the reducing sugars produced from starch hydrolysis.
-
The mixture is heated to facilitate color development and then cooled.
-
The absorbance of the resulting solution is measured at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.[1]
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Rat uterine cytosol or a preparation containing recombinant human ERα is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.
-
Increasing concentrations of the test compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated using a method such as hydroxyapatite adsorption or gel filtration.
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This can be converted to a Ki value to represent the binding affinity.[2][3]
Cytochrome P450 Inhibition Assay
The inhibitory potential of this compound against specific cytochrome P450 (CYP) isoforms is assessed using human liver microsomes.
-
Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2).
-
Various concentrations of the test compound (this compound) are added to the incubation mixture.
-
The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C.
-
The reaction is terminated, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence and absence of the inhibitor. The IC50 value is determined from the resulting concentration-response curve.[4][5][6]
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process, from computational prediction to experimental confirmation.
References
- 1. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
In Vivo Anticancer Potential: A Comparative Look at Anthraflavic Acid and Related Anthraquinones
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer potential of Anthraflavic acid. While in vivo validation for this compound is not yet documented, this guide leverages its promising in vitro performance against breast cancer cell lines and draws comparisons with the established in vivo anticancer activities of two structurally similar anthraquinones, emodin and rhein. This comparative approach aims to provide a valuable framework for guiding future preclinical development of this compound.
Comparative Analysis of Anticancer Activity
This compound has demonstrated notable dose-dependent cytotoxic effects against a range of human breast cancer cell lines in laboratory settings.[1] To contextualize its potential for future in vivo studies, this section compares its in vitro efficacy with the demonstrated in vivo anticancer activities of emodin and rhein in established mouse xenograft models.
| Compound | Cancer Model | Cell Line | Key In Vivo Efficacy Data | Administration Route & Dosage |
| This compound | In Vitro (Breast) | MCF-7 | IC50: 159 µg/mL | Not Applicable |
| CAMA-1 | IC50: 193 µg/mL | |||
| SK-BR-3 | IC50: 253 µg/mL | |||
| MDA-MB-231 | IC50: 156 µg/mL | |||
| AU565 | IC50: 241 µg/mL | |||
| Hs 281.T | IC50: 218 µg/mL | |||
| Emodin | In Vivo (Breast) | MDA-MB-231 | Significant inhibition of lung metastasis.[2][3] | Intraperitoneal injection |
| MCF-7 | Significant tumor growth inhibition and decreased tumor weight.[4] | Subcutaneous injection | ||
| Rhein | In Vivo (Colorectal) | HCT116 | Significant inhibition of tumor growth at 10 and 50 mg/kg.[5] | Intraperitoneal injection (3 times a week)[5] |
Note: IC50 (Inhibitory Concentration 50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. A lower IC50 value indicates a more potent compound.
Experimental Protocols: Xenograft Models for In Vivo Validation
The following are detailed methodologies for establishing human tumor xenografts in immunodeficient mice, a standard preclinical model for evaluating the efficacy of potential anticancer compounds. These protocols are based on established practices for the cell lines against which this compound has shown in vitro activity and for which in vivo data on comparator compounds are available.
Breast Cancer Xenograft Model (MDA-MB-231)
-
Cell Culture: Human breast cancer MDA-MB-231 cells are cultured in a suitable medium, such as Leibovitz's L-15 medium supplemented with 10% fetal bovine serum, in a humidified incubator at 37°C.[6]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for this model.[7]
-
Cell Preparation and Injection:
-
MDA-MB-231 cells are harvested during their exponential growth phase.
-
A cell suspension is prepared in a sterile solution like PBS or a mixture with Matrigel.
-
Typically, 2 to 5 million cells in a volume of 100-200 µL are injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[7][8]
-
-
Tumor Growth Monitoring:
-
Tumor formation is monitored regularly.
-
Once tumors are palpable and reach a certain volume (e.g., 50-150 mm³), the mice are randomized into control and treatment groups.
-
Tumor dimensions (length and width) are measured with calipers at set intervals (e.g., every 2-3 days).
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[7]
-
-
Drug Administration:
-
The test compound (e.g., emodin) is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule.
-
The control group receives a vehicle control (the solvent used to dissolve the drug).
-
-
Efficacy Evaluation:
Colorectal Cancer Xenograft Model (HCT116)
-
Cell Culture: Human colorectal carcinoma HCT116 cells are maintained in an appropriate culture medium (e.g., RPMI or McCoy's medium with 10% fetal bovine serum) at 37°C in a 5% CO2 atmosphere.[9]
-
Animal Model: Immunodeficient mice, such as NOD/SCID or athymic BALB/c mice (10-12 weeks old), are suitable for this model.[10]
-
Cell Preparation and Injection:
-
HCT116 cells are harvested and checked for viability (minimum 98% required).[10]
-
A suspension of one million cells in 100 µL of a Matrigel and cell suspension mixture is injected subcutaneously into the hind leg of each mouse.[10] Alternatively, 3 million cells in 0.2 mL of PBS can be injected into the right armpit.[11]
-
-
Tumor Growth and Treatment:
-
Data Collection and Analysis:
-
Tumor volume and body weight are measured regularly.
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
-
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in the in vivo validation and the molecular mechanisms at play, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in vivo validation of an anticancer compound.
References
- 1. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of emodin on migration, invasion and metastasis of human breast cancer MDA-MB-231 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Emodin Interferes With AKT1-Mediated DNA Damage and Decreases Resistance of Breast Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.13. Xenograft murine model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. 4.3. Tumor Xenograft Models in Nude Mice [bio-protocol.org]
Unveiling the Bioactivity of Anthraflavic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anthraflavic acid, a naturally occurring dihydroxyanthraquinone, has garnered significant attention for its diverse biological activities, including potential anticancer and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its isomeric analogs. By presenting key experimental data, detailed methodologies, and visual representations of associated cellular pathways and workflows, this document aims to facilitate further research and drug discovery efforts in this promising class of compounds.
Comparative Biological Activity of Dihydroxyanthraquinone Isomers
The biological activity of dihydroxyanthraquinones is significantly influenced by the position of the hydroxyl groups on the anthraquinone scaffold. The following table summarizes the cytotoxic activity (IC50 values) of this compound (2,6-dihydroxyanthraquinone) and its isomers against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2,6-dihydroxyanthraquinone | MCF-7 (Breast) | >100 | [1] |
| MDA-MB-435s (Melanoma) | >100 | [1] | ||
| Alizarin | 1,2-dihydroxyanthraquinone | HepG-2 (Liver) | 12.5 | [2] |
| Quinizarin | 1,4-dihydroxyanthraquinone | HepG-2 (Liver) | >100 | [2] |
| Chrysazin | 1,8-dihydroxyanthraquinone | MDA-MB-231 (Breast) | 10-80 (time-dependent) | [3] |
| MCF-7 (Breast) | 7.22 µg/mL (~26.7 µM) | [3] | ||
| 1,3-Dihydroxyanthraquinone | 1,3-dihydroxyanthraquinone | HepG2 (Liver) | 1.23 (ED50) | [4] |
| MCF-7 (Breast) | - | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship Insights
The data suggests that the positioning of the hydroxyl groups on the anthraquinone core is a critical determinant of cytotoxic activity. For instance, alizarin (1,2-dihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone) exhibit more potent anticancer effects compared to this compound (2,6-dihydroxyanthraquinone) and quinizarin (1,4-dihydroxyanthraquinone) in the tested cell lines. This highlights the importance of the peri- and ortho-positioning of the hydroxyl groups for enhanced bioactivity. Further derivatization of these hydroxyl groups or the anthraquinone backbone could lead to the development of more potent and selective analogs.
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.
Principle: The assay measures the amount of starch hydrolyzed by α-amylase in the presence and absence of an inhibitor. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch. A decrease in the color intensity indicates inhibition of the enzyme.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 µL of α-amylase solution (in buffer), 20 µL of the test compound (at various concentrations), and 20 µL of 2 mM calcium chloride. Incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 20 µL of starch solution (1% in buffer) to initiate the reaction. Incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 1 M HCl.
-
Color Development: Add 100 µL of iodine-potassium iodide solution.
-
Absorbance Measurement: Measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway affected by anthraquinone derivatives and a general workflow for their biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
Anthraflavic Acid: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraflavic acid, a naturally occurring anthraquinone, has garnered interest in the scientific community for its potential as a chemotherapeutic agent. This guide provides a comparative analysis of the documented effects of this compound on cancer cells versus normal cells, supported by available experimental data. The objective is to offer a clear, data-driven resource for researchers exploring its therapeutic potential.
Comparative Cytotoxicity
Experimental data indicates that this compound exhibits preferential cytotoxicity towards cancer cells over normal cells. A study evaluating its effect on various human breast cancer cell lines and a normal human umbilical vein endothelial cell (HUVEC) line demonstrated this selectivity. While this compound induced dose-dependent cytotoxicity in all tested breast cancer cell lines, it showed minimal impact on the viability of the normal HUVEC line, even at high concentrations.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Cell Type | IC50 (µg/mL) |
| Normal Cell Line | ||
| HUVEC | Human Umbilical Vein Endothelial Cells | >1000[1] |
| Breast Cancer Cell Lines | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | 156[1] |
| MCF-7 | Human Breast Adenocarcinoma | 159[1] |
| CAMA-1 | Human Breast Adenocarcinoma | 193[1] |
| Hs 281.T | Human Breast Carcinoma | 218[1] |
| AU565 | Human Breast Carcinoma | 241[1] |
| SK-BR-3 | Human Breast Adenocarcinoma | 253[1] |
Mechanisms of Action: An Overview
While specific experimental data for this compound is still emerging, the broader class of anthraquinones is known to exert its anticancer effects through several key mechanisms. These likely contribute to the differential effects observed between normal and cancer cells.
Induction of Apoptosis
Anthraquinones are well-documented inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The process is often mediated through the activation of caspase cascades.
Cell Cycle Arrest
Disruption of the cell cycle is another hallmark of many anticancer agents. Anthraquinones have been shown to cause cell cycle arrest at various phases (e.g., G0/G1, S, or G2/M), thereby inhibiting the proliferation of cancer cells.[2]
Generation of Reactive Oxygen Species (ROS)
Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells.[3][4] Anthraquinones can further elevate ROS levels, pushing the cancer cells beyond a tolerable threshold and inducing cell death.[5] Normal cells, with their lower basal ROS levels and more robust antioxidant systems, may be better equipped to handle this increase.
Modulation of Signaling Pathways
Key signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K/Akt pathways, are often dysregulated in cancer.[6][7] Anthraquinones have been shown to modulate these pathways, often inhibiting pro-survival signals and promoting apoptotic signals in cancer cells.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and experimental workflows for studying this compound, the following diagrams are provided.
References
- 1. eajm.org [eajm.org]
- 2. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Two Faces of Reactive Oxygen Species in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Anthraflavic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Anthraflavic acid, a dihydroxyanthraquinone, is a compound utilized in various research applications. While instrumental in scientific discovery, its handling and disposal require strict adherence to safety protocols to ensure the well-being of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Immediate Safety Considerations
This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling of solid this compound and the preparation of its waste for disposal should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
Procedural Guidance for Disposal
The disposal of this compound must comply with all local, state, and federal regulations. It is imperative not to dispose of this chemical as regular household garbage or allow it to enter the sewage system. The following steps outline the recommended procedure for the safe disposal of solid this compound waste and contaminated materials.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original manufacturer's container whenever possible.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound are considered contaminated solid waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent accidental reactions.
Step 2: Packaging and Labeling
-
Solid this compound:
-
Ensure the cap of the original container is securely fastened.
-
If the original container is not available, use a new, clean, and chemically compatible container with a secure lid.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name ("this compound"), the quantity of waste, the date, and the name of the principal investigator or laboratory contact.
-
-
Contaminated Labware:
-
Place all contaminated disposable materials into a durable, clear plastic bag.
-
Once the bag is full, seal it securely.
-
Place the sealed bag inside a second clear plastic bag (double-bagging).
-
Attach a "Hazardous Waste" label to the outer bag and fill it out with the same information as for the solid waste, indicating "this compound Contaminated Debris."
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate a specific, clearly marked area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Store the labeled waste containers in the SAA, ensuring they are kept away from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection and final disposal.
Quantitative Data
Specific quantitative disposal limits, such as reportable quantities (RQ) under the EPA's CERCLA regulations, are not explicitly established for this compound. It is not listed as a specific hazardous waste by the EPA. Therefore, its classification as hazardous waste is based on its characteristics as an irritant. In the absence of specific regulatory thresholds, all quantities of this compound waste should be treated as hazardous and disposed of through the proper channels.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. Neutralization or other chemical treatments in the laboratory are generally not recommended for solid chemical waste and should only be performed by trained professionals as part of a documented procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Anthraflavic Acid
Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a compound utilized in various research and development applications.[1][2][3] While a valuable chemical, it presents hazards that necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.
Summary of Hazard Classifications and Recommended PPE
| Hazard Classification | GHS Codes | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[2][4][6][7] |
| Serious Eye Irritation | H319 | Safety glasses with side shields or chemical splash goggles.[2][4][7] A face shield is recommended when there is a risk of splashing.[6][8] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | H335 | A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the powder form, to avoid inhalation.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][9]
-
Gather all necessary materials, including this compound, solvents, and laboratory equipment, before donning PPE.
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[2][6][7] Inspect gloves for any signs of damage before use.
-
Eye and Face Protection: At a minimum, wear safety glasses with side shields.[7] When there is a potential for splashing, wear chemical splash goggles and a face shield.[6][8]
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask or a respirator to prevent inhalation of the powder.[2]
-
Protective Clothing: A buttoned lab coat worn over long pants and closed-toe shoes is required to protect the skin.[6][7][10]
3. Handling and Experimental Procedure:
-
Handle this compound as a powder, carefully weighing and transferring the material to avoid generating dust.
-
When preparing solutions, slowly add the acid to the solvent to prevent splashing.[7]
-
Keep all containers of this compound tightly sealed when not in use.[1]
4. Post-Handling and Decontamination:
-
Wipe down the work area with an appropriate cleaning agent.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
First Aid Measures:
-
After skin contact: Immediately wash with plenty of water and soap and rinse thoroughly.[1] If skin irritation occurs, seek medical advice.[4]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1] If eye irritation persists, get medical advice/attention.[4]
-
After inhalation: Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[1][11] Do not dispose of it down the drain or with household garbage.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, wipes, and weighing papers, should be collected in a designated hazardous waste container.[12]
-
Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name.[11] Store waste in a designated satellite accumulation area away from incompatible materials.[11]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. アントラフラビン酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 8. leelinework.com [leelinework.com]
- 9. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 10. nodglobal.com [nodglobal.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
